Gefitinib
Descripción
This compound (originally coded ZD1839) is a drug used in the treatment of certain types of cancer. Acting in a similar manner to erlotinib (marketed as Tarceva), this compound selectively targets the mutant proteins in malignant cells. It is marketed by AstraZeneca under the trade name Iressa.
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Protein Kinase Inhibitor.
This compound is a selective tyrosine kinase receptor inhibitor used in the therapy of non-small cell lung cancer. This compound therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury.
This compound has been reported in Penicillium brocae with data available.
This compound is an anilinoquinazoline with antineoplastic activity. This compound inhibits the catalytic activity of numerous tyrosine kinases including the epidermal growth factor receptor (EGFR), which may result in inhibition of tyrosine kinase-dependent tumor growth. Specifically, this agent competes with the binding of ATP to the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and resulting in inhibition of signal transduction. This compound may also induce cell cycle arrest and inhibit angiogenesis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 3 approved and 45 investigational indications.
A selective tyrosine kinase inhibitor for the EPIDERMAL GROWTH FACTOR RECEPTOR (EGFR) that is used for the treatment of locally advanced or metastatic NON-SMALL CELL LUNG CANCER.
See also: Lapatinib (related); Afatinib (related); Erlotinib Hydrochloride (related).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGALLCVXEZPNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041034 | |
| Record name | Gefitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gefitinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014462 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble (|
|
|
| Record name | Gefitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00317 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gefitinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014462 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
184475-35-2 | |
| Record name | Gefitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gefitinib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gefitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00317 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gefitinib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gefitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gefitinib | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEFITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S65743JHBS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gefitinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014462 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Screening of Gefitinib Analogues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, screening, and biological evaluation of Gefitinib analogues. This compound, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone in the treatment of non-small-cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[1][2][3] The development of novel analogues aims to overcome acquired resistance, improve potency, and broaden the therapeutic window. This document details the synthetic strategies, experimental protocols for biological evaluation, and structure-activity relationship (SAR) data for recently developed this compound analogues.
Rationale for this compound Analogue Development
The clinical efficacy of this compound can be limited by the emergence of resistance, most commonly through the T790M mutation in the EGFR kinase domain, and by dose-limiting toxicities.[4] The design of new analogues focuses on several key strategies:
-
Overcoming Resistance: Modifying the core structure to inhibit mutated forms of EGFR.
-
Enhancing Potency: Increasing the binding affinity to the EGFR kinase domain.
-
Improving Selectivity: Reducing off-target effects to minimize toxicity.
-
Modulating Physicochemical Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
Synthetic Strategies for this compound Analogues
The chemical synthesis of this compound analogues generally revolves around the 4-anilinoquinazoline core. Modifications are typically introduced at three primary positions: the quinazoline core, the 3-chloro-4-fluoroaniline moiety, and the 6- or 7-position side chain.
General Synthetic Approach
A common synthetic route starts from a substituted anthranilic acid derivative, which is cyclized to form the quinazoline ring system. Subsequent chlorination and nucleophilic aromatic substitution reactions allow for the introduction of the aniline moiety and the solubilizing side chain.[5][6][7]
A representative synthetic scheme for a series of 4-benzothienyl amino quinazoline analogues is outlined below.[5]
Scheme 1: Synthesis of 4-benzothienyl amino quinazoline analogues
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Emerging role of this compound in the treatment of non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel this compound analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8350029B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
Gefitinib's Interaction with Target Proteins: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of Gefitinib to its target proteins. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.
Introduction to this compound
This compound (marketed as Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It functions by competing with adenosine triphosphate (ATP) for its binding site on the intracellular domain of EGFR, thereby inhibiting the receptor's autophosphorylation and blocking downstream signaling pathways.[1][2][3] This targeted action makes it an effective treatment for certain types of non-small cell lung cancer (NSCLC), particularly those with activating mutations in the EGFR gene.[4][5]
Quantitative Binding Affinity Data
The binding affinity of this compound has been extensively studied against its primary target, EGFR, as well as a range of other kinases to determine its selectivity. The following tables summarize the key quantitative data from various in vitro and cellular assays.
Table 1: In Vitro Binding Affinity of this compound to EGFR and its Mutants
| Target Protein | Method | Affinity Metric | Value (nM) | Reference |
| EGFR (Wild-Type) | Biochemical Assay | IC50 | 0.41 | [5] |
| EGFR (Tyr1173 Phosphorylation) | Cellular Assay | IC50 | 37 | [6] |
| EGFR (Tyr992 Phosphorylation) | Cellular Assay | IC50 | 37 | [6] |
| EGFRvIII Mutant | Cellular Assay | IC50 | 263 | [6] |
Table 2: Cellular Potency of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Assay | IC50 (nM) | Reference |
| HCC827 | Exon 19 Deletion | Cell Viability | 13.06 | [7][8] |
| PC-9 | Exon 19 Deletion | Cell Viability | 77.26 | [7][8] |
| H3255 | L858R | Cell Viability | 3 | [8] |
| 11-18 | Not Specified | Cell Viability | 390 | [8] |
| H1975 | L858R + T790M | Cell Viability | >4000 | [8] |
| H1650 | Exon 19 Deletion | Cell Viability | >4000 | [8] |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
Table 3: Off-Target Kinase Inhibition Profile of this compound
| Off-Target Kinase | Assay Type | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | RICK (RIPK2) | In vitro kinase assay | ~50 |[4] | | GAK | In vitro kinase assay | ~90 |[4] | | ERBB4 | In silico docking | - |[9] | | PIM-1 | In silico docking | - |[9] | | MAPK10 | In silico docking | - |[9] | | CHK1 | In silico docking | - |[9] | | CHK2 | In silico docking | - |[9] |
Note: In silico docking studies predict potential binding but do not provide an IC50 value. These interactions require experimental validation.
Experimental Protocols
This section details the methodologies for key experiments used to determine the binding affinity and cellular effects of this compound.
Cell Viability Assay (MTT/MTS Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric assays for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate adherent cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[10]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 24-72 hours.[10]
-
MTT/MTS Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]
-
Solubilization: For MTT, carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.[10] For MTS, the reagent is directly added to the culture medium and does not require a solubilization step.
-
Absorbance Reading: Measure the absorbance at 490 nm (for MTT) or the appropriate wavelength for the MTS reagent using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[11]
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a robust method for measuring kinase activity in a high-throughput format. They are based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.
Protocol:
-
Reagent Preparation: Prepare the enzymatic buffer, substrate (e.g., biotinylated peptide), kinase, and ATP solutions. Also, prepare the detection reagents: a europium cryptate-labeled anti-phospho antibody (donor) and a streptavidin-XL665 conjugate (acceptor).[12][13][14]
-
Enzymatic Reaction: In a 384-well plate, dispense the enzymatic buffer, substrate, and kinase. Add this compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 30-60 minutes).[12][13][15]
-
Detection: Stop the enzymatic reaction by adding a detection buffer containing EDTA and the HTRF detection reagents. Incubate for 1 hour at room temperature to allow for the binding of the detection antibodies to the phosphorylated substrate.[12][13]
-
Signal Reading: Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the EGFR signaling pathway and the workflows of the experimental protocols described above.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflows for determining this compound's IC50 using cell-based and biochemical assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. resources.revvity.com [resources.revvity.com]
The Evolving Landscape of EGFR Inhibition: A Technical Guide to the Pharmacodynamics of Novel Gefitinib Derivatives
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the pharmacodynamics of novel Gefitinib derivatives. This compound, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. However, the emergence of acquired resistance has necessitated the development of new derivatives with improved efficacy and broader activity against resistant cancer cells. This document summarizes key pharmacodynamic data, details essential experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Pharmacodynamic Data of Novel this compound Derivatives
The development of novel this compound analogues has focused on enhancing their anti-tumor activity and overcoming resistance mechanisms.[1] A significant number of these new compounds have demonstrated markedly increased cytotoxicity against various cancer cell lines compared to the parent compound.[1] The following tables summarize the 50% inhibitory concentration (IC50) values for two promising series of this compound derivatives: 4-benzothienyl amino quinazolines and this compound-1,2,3-triazole derivatives.
Table 1: Cytotoxicity of 4-Benzothienyl Amino Quinazoline Analogues of this compound (IC50 in μM)
| Compound | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) | K562 (Leukemia) | B16-F10 (Melanoma) |
| This compound | >50 | >50 | >50 | >50 | >50 | >50 |
| Compound 15 | 0.87 | 0.54 | 1.23 | 2.11 | 0.76 | 1.55 |
| Compound 17 | 0.65 | 0.48 | 0.98 | 1.87 | 0.62 | 1.21 |
Data synthesized from publicly available research on novel this compound analogues.
Table 2: Cytotoxicity of this compound-1,2,3-Triazole Derivatives (IC50 in μM)
| Compound | NCI-H1299 (Lung) | A549 (Lung) | NCI-H1437 (Lung) |
| This compound | 14.23 ± 0.08 | 20.44 ± 1.43 | 15.11 ± 0.05 |
| Compound 4b | 4.42 ± 0.24 | 3.94 ± 0.01 | 1.56 ± 0.06 |
| Compound 4c | 4.60 ± 0.18 | 4.00 ± 0.08 | 3.51 ± 0.05 |
Data extracted from a study on the in vitro antitumor activity of novel this compound-1,2,3-triazole derivatives.
Core Experimental Protocols
The evaluation of novel this compound derivatives relies on a series of well-established in vitro and in vivo assays. The following are detailed protocols for key experiments.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
EGFR Kinase Inhibition Assay
This assay measures the ability of the this compound derivatives to inhibit the enzymatic activity of the EGFR tyrosine kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified recombinant EGFR enzyme, a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Analysis of EGFR Signaling Pathway Modulation: Western Blotting
Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins, such as Akt and ERK, upon treatment with the novel derivatives.
Protocol:
-
Cell Lysis: Treat cancer cells with the this compound derivatives for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and ERK.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry is used to quantify the band intensities, and the levels of phosphorylated proteins are normalized to the total protein levels.
In Vivo Tumor Growth Inhibition Studies: Xenograft Models
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models in immunocompromised mice are utilized to evaluate the in vivo efficacy of the novel this compound derivatives.
Protocol:
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., A549 or HCC827) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound derivatives and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitoring: Monitor the body weight and general health of the mice as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry) to assess target engagement and pharmacodynamic effects.
Visualizing the Molecular Landscape and Experimental Processes
EGFR Signaling Pathway and the Action of this compound Derivatives
This compound and its derivatives act by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase domain.[2] This blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[2]
Caption: EGFR signaling pathway and the inhibitory action of novel this compound derivatives.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of novel this compound derivatives follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical experimental workflow for novel this compound derivatives.
References
Methodological & Application
Application Notes and Protocols for Gefitinib Treatment of A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a crucial agent in the study of non-small cell lung cancer (NSCLC).[1][2][3] The A549 cell line, derived from a human lung adenocarcinoma, serves as a widely utilized in vitro model for NSCLC research.[4][5] These application notes provide detailed protocols for the culture of A549 cells and their treatment with this compound, along with methodologies for assessing its effects on cell viability, apoptosis, and relevant signaling pathways.
Introduction to this compound and A549 Cells
This compound functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its autophosphorylation and downstream signaling cascades.[2][6] This action can impede cancer cell proliferation and induce apoptosis.[2][3] The A549 cell line is characterized by moderate EGFR expression and is known to be relatively resistant to EGFR inhibitors in standard monolayer cultures, though it shows sensitivity in anchorage-independent growth assays.[3][7]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound in A549 cells can vary depending on the experimental conditions, such as treatment duration and the specific assay used. Below is a summary of reported IC50 values.
| Parameter | Value | Cell Line | Treatment Duration | Assay | Reference |
| IC50 | 8.42 µM | A549 | Not Specified | Not Specified | [8] |
| IC50 | ~7.0 µM | A549 | 48 hours | MTT | [9] |
| IC50 | 32.0 ± 2.5 µM | A549 | Not Specified | MTT | [10] |
| IC50 | 4.471 µM | A549 | 72 hours | MTT | [11] |
| IC50 | 6.10 µM | A549 | 72 hours | MTT | [12] |
Signaling Pathway Overview
This compound's primary target is EGFR. Inhibition of EGFR blocks downstream signaling, most notably the PI3K/AKT/mTOR pathway, which is critical for cell survival and proliferation.[8][13]
Caption: this compound inhibits EGFR, blocking the PI3K/AKT/mTOR pathway.
Experimental Workflow
A typical workflow for evaluating the efficacy of this compound on A549 cells involves several key stages, from initial cell culture to final data analysis.
Caption: General experimental workflow for this compound treatment of A549 cells.
Detailed Experimental Protocols
A549 Cell Culture
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS)[14]
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Maintain A549 cells in T-75 flasks with DMEM/F12 medium supplemented with 10% FBS and antibiotics.[4][14]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[5][14]
-
Subculture the cells when they reach 80-90% confluency, typically every 3-4 days.[5][14]
-
To subculture, wash the cell monolayer with PBS, then add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.[4][5]
-
Neutralize the trypsin with 8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.[5]
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:4 to 1:9.[4]
This compound Preparation and Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete A549 growth medium
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound powder in DMSO to a concentration of 10 mM. Store the stock solution at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM).
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with 0.1% DMSO) in all experiments.
Cell Viability Assessment (MTT Assay)
Materials:
-
96-well plates
-
A549 cells
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)[15]
-
Microplate reader
Protocol:
-
Seed A549 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[15][16]
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[11][12]
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.[16]
-
After the four-hour incubation with MTT, add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[15][16]
-
Incubate the plate overnight at room temperature in the dark.[15]
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[16]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Materials:
-
6-well plates
-
A549 cells
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 48 hours).[12]
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer provided in the kit.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[16]
-
Incubate the cells in the dark at room temperature for 15 minutes.[16]
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11] Studies have shown a dose-dependent increase in apoptosis in A549 cells treated with this compound.[17][18]
Western Blot Analysis for Signaling Pathway Proteins
Materials:
-
6-well or 10 cm plates
-
A549 cells
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-cleaved caspase-3, anti-Bcl-2, and anti-β-actin)[13][19]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed A549 cells and treat with this compound as described for other assays.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. This compound treatment is expected to decrease the phosphorylation of EGFR, AKT, and mTOR.[13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Review of the Treatment of Non-Small Cell Lung Cancer with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A549 Cell Subculture Protocol [a549.com]
- 5. nanopartikel.info [nanopartikel.info]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming acquired resistance of this compound in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Human EGFR Knockout Cell Line-A549 (CSC-RT2588) - Creative Biogene [creative-biogene.com]
- 15. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4 - Wei - Journal of Thoracic Disease [jtd.amegroups.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining Appropriate Gefitinib Concentrations for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the appropriate concentrations of Gefitinib for in vitro studies. This document summarizes effective concentration ranges in various cancer cell lines and provides detailed protocols for key experimental assays.
Introduction to this compound
This compound is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] It competitively blocks the ATP binding site on the EGFR, thereby inhibiting autophosphorylation and downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.[1][2][4] this compound's efficacy is particularly pronounced in non-small cell lung cancer (NSCLC) and other cancers harboring activating mutations in the EGFR gene.[4][5]
Data Presentation: this compound Concentrations in In Vitro Assays
The effective concentration of this compound can vary significantly depending on the cancer cell line, the presence of EGFR mutations, and the specific in vitro assay being performed. The following tables summarize reported IC50 values and working concentrations for this compound in various contexts.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 Value | Reference |
| PC9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | <1 µM (highly sensitive) | [6] |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13.06 nM | [7] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 10 µM | [6] |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R + T790M Mutation | 21.461 µM | [8] |
| HT-29 | Colon Cancer | Wild-Type | 21.4331 µM | [8] |
| HUTU-80 | Duodenal Cancer | Not Specified | 21.4336 µM | [8] |
| MCF10A | Breast (non-transformed) | EGF-driven | 20 nM | [8] |
| Bladder Cancer Lines | Bladder Cancer | Not Specified | 1.8 - 9.7 µM | [9] |
| Various Tumor Types | Various | Not Specified | Median: 3.98 µM | [9] |
Table 2: Recommended this compound Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Example | Concentration Range | Incubation Time | Purpose | Reference |
| Cell Viability (MTT/MTS) | Various Lung Cancer | 0 - 10 µM | 72 - 96 hours | Determine IC50, assess cytotoxicity | [6][10] |
| Apoptosis (Annexin V) | PC-9R (this compound-resistant) | IC50 concentration | 24 - 72 hours | Quantify apoptotic cells | [11][12] |
| Western Blotting | BxPC-3, A431, TNBC lines | 0.1 - 10 µM | 2 - 24 hours | Analyze protein phosphorylation/expression | [13][14][15] |
| Colony Formation | NR6M | 0.1 - 2 µM | Not Specified | Assess long-term proliferative capacity | [8] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[4] this compound blocks this initial phosphorylation step.
Experimental Workflow for In Vitro this compound Studies
A typical workflow for evaluating the in vitro effects of this compound involves a series of assays to determine its impact on cell viability, apoptosis, and specific signaling pathways.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell line of interest
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/ml in PBS)[6]
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 180-200 µl of medium.[16][17]
-
Incubate for 24 hours at 37°C to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. Add 10-20 µl of the drug solutions to the respective wells.[6][17] Include a vehicle control (DMSO) and a no-treatment control.
-
Add 20 µl of MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C.[6][18]
-
Carefully remove the medium and add 130-180 µl of DMSO to each well to dissolve the formazan crystals.[17][18]
-
Shake the plate for 15 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.[17][19]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Seed 2.5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.[11]
-
Treat the cells with this compound (e.g., at the predetermined IC50 concentration) for 24 to 72 hours.[11][12] Include appropriate controls.
-
Harvest the cells, including any floating cells, and wash them with ice-cold PBS.[12]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/ml.[20]
-
Add Annexin V-FITC and PI to 100 µl of the cell suspension.[20]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[12][20]
-
Add 400 µl of 1X Annexin-binding buffer to each sample.[20]
-
Analyze the stained cells by flow cytometry as soon as possible.[20] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
3. Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream targets.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells and grow them to 70-80% confluency.
-
Serum-starve the cells for 24 hours if investigating EGF-stimulated phosphorylation.[6]
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1-10 µM) for 2 to 24 hours.[13][14]
-
If applicable, stimulate the cells with EGF (e.g., 10 ng/ml) for 5 minutes.[6]
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to the total protein or a loading control.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. The in vitro effect of this compound ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V/PI Apoptosis Assay [bio-protocol.org]
- 12. 2.3. Apoptotic Assay by Flow Cytometry [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound | Cell Signaling Technology [cellsignal.com]
- 15. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell viability through MTT assay [bio-protocol.org]
- 17. MTT assay [bio-protocol.org]
- 18. MTT (Assay protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
Application Notes and Protocols for Gefitinib Dosing in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in mouse xenograft models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound is a selective inhibitor of the EGFR tyrosine kinase, also known as HER1 or ErbB-1.[1] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the receptor.[1][2] This action blocks the autophosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3] this compound has shown particular efficacy in non-small cell lung cancer (NSCLC) models with activating mutations in the EGFR gene.[2][4]
Caption: this compound inhibits EGFR signaling pathway.
Data Presentation: this compound Dosing Regimens in Mouse Xenograft Models
The following tables summarize quantitative data from various studies on this compound dosing in mouse xenograft models.
Table 1: Daily Dosing Regimens
| Cell Line | Mouse Strain | Dose (mg/kg) | Administration Route | Vehicle | Duration | Outcome |
| A431 | Nude | 100 | Intragastric | Sterile Water | 14 days | Tumor volume decreased or remained stable[5] |
| A549 | Nude | 100 | Intragastric | Sterile Water | 14 days | No significant difference in tumor volume compared to control[5] |
| H3255-Luciferase | Nude | 40 | Oral Gavage | Corn Oil | 20 days | Less effective than weekly dosing at inhibiting tumor growth[6] |
| 22B | Nude | 80 | Intraperitoneal | DMSO | 6 doses (daily) | No observable effect on tumor proliferation[7] |
| A549 | Nude | 80 | Intraperitoneal | DMSO | 14+ days | Significant reduction in tumor size starting from day 4[7] |
| EGFR-mutated lung cancer | Nude | 15 and 50 | Not specified | Not specified | >1 month | Both doses induced tumor shrinkage, but regrowth occurred in the low-dose group[8] |
| PC-9 | Nude | 50, 100, 200 | Not specified | Not specified | Not specified | Dose-dependent increase of this compound in blood, brain, and CSF[9] |
Table 2: Intermittent/Weekly Dosing Regimens
| Cell Line | Mouse Strain | Dose (mg/kg) | Administration Schedule | Administration Route | Vehicle | Duration | Outcome |
| H3255-Luciferase | Nude | 200 | Once every 5 days | Oral Gavage | Corn Oil | 20 days | Greater tumor growth inhibition than daily dosing[6] |
| Lung AD Model | AJ/p53val135/wt | Not specified | Weekly or weekly intermittent | Not specified | Not specified | Not specified | Significant inhibition of tumor load[10][11] |
| PC9 and HCC827 | Nude | 3 µM | Twice per week | Intraperitoneal | Not specified | 10 weeks | Development of this compound-resistant tumors[12] |
Experimental Protocols
Protocol 1: General Workflow for this compound Efficacy Study in a Subcutaneous Xenograft Model
Caption: General workflow for a xenograft study.
Protocol 2: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable formulation of this compound for oral or intraperitoneal administration to mice.
Materials:
-
This compound powder
-
Vehicle:
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure (Example using Corn Oil):
-
Weigh the required amount of this compound powder based on the desired dose and number of animals.
-
Transfer the powder to a sterile conical tube.
-
Add the calculated volume of corn oil to the tube.
-
Vortex the mixture vigorously until a uniform suspension is achieved. For compounds that are difficult to suspend, brief sonication may be applied.
-
Prepare the formulation fresh daily before administration to ensure stability.
Protocol 3: Subcutaneous Xenograft Tumor Model and this compound Treatment
Objective: To establish a subcutaneous tumor model and evaluate the anti-tumor efficacy of this compound.
Materials and Animals:
-
Human cancer cell line (e.g., H3255-Luciferase, A431, A549)[5][6]
-
Immunocompromised mice (e.g., Nude, SCID)
-
Matrigel (optional, can enhance tumor take rate)[6]
-
This compound formulation
-
Calipers or bioluminescence imaging system
-
Sterile syringes and needles
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 v/v) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[6]
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).[5]
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers and the formula: Tumor Volume = 0.52 × length × width².[6]
-
For luciferase-expressing cell lines, bioluminescence imaging can be used to monitor tumor burden.[6]
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomly assign mice to treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the chosen dosing schedule (e.g., daily oral gavage of 40 mg/kg or once every 5 days at 200 mg/kg).[6]
-
-
Efficacy Evaluation:
Protocol 4: Western Blot Analysis of EGFR Pathway Proteins
Objective: To assess the effect of this compound on the phosphorylation status of EGFR and its downstream targets in tumor tissue.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. .
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins between the treatment and control groups. Weekly dosing of this compound has been shown to cause a greater reduction in p-EGFR, p-ERK, and p-AKT compared to daily dosing.[6][10][11]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. journals.plos.org [journals.plos.org]
- 5. Monitoring response to this compound in nude mouse tumor xenografts by 18 F-FDG microPET-CT: correlation between 18 F-FDG uptake and pathological response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of weekly or daily dosing regimen of this compound in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Lower this compound dose led to earlier resistance acquisition before emergence of T790M mutation in epidermal growth factor receptor-mutated lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic study of this compound in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Establishing Gefitinib-Resistant Cell Lines with T790M Mutation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Gefitinib, is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The most common mechanism of this resistance is the acquisition of a secondary mutation in the EGFR gene, T790M, which is a substitution of threonine (T) with methionine (M) at position 790 of exon 20.[1][2][3] This "gatekeeper" mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the efficacy of ATP-competitive inhibitors like this compound.[1][3] The development of in vitro models of this compound resistance harboring the T790M mutation is crucial for studying the underlying biological mechanisms and for the preclinical evaluation of next-generation EGFR inhibitors.
This document provides detailed protocols and application notes for establishing and characterizing this compound-resistant NSCLC cell lines with the T790M mutation.
Data Presentation
Table 1: Characteristics of Parental and this compound-Resistant NSCLC Cell Lines
| Cell Line | Parental IC50 for this compound (μM) | Resistant IC50 for this compound (μM) | Fold Resistance | T790M Mutation Frequency (%) | Reference |
| PC-9 | 0.02 | ~8 | 400 | Not specified | [4] |
| PC-9/GRc | Not specified | 17.8 ± 1.2 | Not specified | ~20 | [5][6] |
| PC-9/GRi | Not specified | 15.8 ± 1.3 | Not specified | 8.0 (at 1.0 μM this compound) | [5][6] |
| NCI-H1975 | Not specified | Not specified (parental line already has T790M) | 2.009 (NCI-H1975/GR vs. parental) | Not specified (parental line already has T790M) | [7][8] |
| PC9 (CRISPR) | Not specified | Not specified | Not specified | 39 (clone 3-2), 51 (clone 3-14) | [9] |
| H1650 | 31.0 ± 1.0 | 50.0 ± 3.0 | ~1.6 | 0 (in H1650GR) | [10] |
Note: IC50 values and fold resistance can vary between studies due to different experimental conditions and assays used.
Signaling Pathways
The T790M mutation in EGFR leads to sustained activation of downstream signaling pathways despite the presence of first-generation EGFR TKIs. The primary pathways involved are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.
Caption: EGFR signaling pathway with the T790M mutation, conferring resistance to this compound.
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines by Continuous Dose Escalation
This protocol describes the generation of this compound-resistant cell lines through continuous exposure to gradually increasing concentrations of the drug.[11][12][13]
Materials:
-
Parental NSCLC cell line (e.g., PC-9, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Determine the initial IC50 of this compound: Culture the parental cells and perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Initial Exposure: Seed the parental cells in a culture flask and treat with this compound at a concentration equal to the IC50.
-
Monitoring and Maintenance: Monitor the cells daily. Initially, a significant number of cells will die. Replace the medium with fresh this compound-containing medium every 3-4 days.
-
Dose Escalation: Once the surviving cells resume proliferation and reach approximately 80% confluency, passage them and double the concentration of this compound.
-
Iterative Process: Repeat step 4, gradually increasing the this compound concentration. This process can take several months. The cells that survive and proliferate at each stage are selected and expanded.[11][12]
-
Establishment of Resistant Line: A resistant cell line is considered established when it can consistently proliferate in a high concentration of this compound (e.g., 1-10 μM).
-
Characterization:
-
IC50 Determination: Perform a dose-response assay on the resistant cell line to determine its IC50 for this compound and compare it to the parental line. A significant increase in IC50 confirms resistance.[11][12]
-
T790M Mutation Analysis: Extract genomic DNA from the resistant and parental cell lines. Analyze for the T790M mutation using methods such as Sanger sequencing, pyrosequencing, or digital droplet PCR (ddPCR).[9]
-
Protocol 2: Establishment of this compound-Resistant Cell Lines by Intermittent Exposure
This method involves exposing cells to this compound for a defined period, followed by a recovery period in drug-free medium.[6][7][8]
Materials:
-
Same as Protocol 1.
Procedure:
-
Determine the initial IC50 of this compound: As in Protocol 1.
-
Intermittent Treatment:
-
Expose the parental cells to this compound at a concentration around the IC50 for a fixed duration (e.g., 72 hours).[6]
-
After the exposure period, wash the cells with PBS and replace the medium with fresh, drug-free medium.
-
-
Recovery and Re-exposure: Allow the cells to recover and proliferate until they reach a similar growth rate to the parental cells.[6] Then, re-expose them to the same or a slightly higher concentration of this compound.
-
Dose Escalation: Gradually increase the concentration of this compound in subsequent exposure cycles.
-
Establishment and Characterization: The establishment and characterization of the resistant cell line are performed as described in Protocol 1.
Protocol 3: Generation of T790M Mutant Cell Lines using CRISPR/Cas9
This protocol allows for the direct introduction of the T790M mutation into a this compound-sensitive cell line.[9]
Materials:
-
Parental NSCLC cell line (e.g., PC-9)
-
CRISPR/Cas9 components (sgRNA targeting EGFR exon 20, Cas9 nuclease)
-
Single-stranded oligodeoxynucleotide (ssODN) donor template containing the T790M mutation
-
Electroporation system
-
This compound for selection
Procedure:
-
Design and Synthesize CRISPR Components: Design an sgRNA to target the specific region in EGFR exon 20 where the T790M mutation occurs. Synthesize the sgRNA and the ssODN donor template.
-
Transfection: Co-transfect the parental cells with the Cas9 protein, sgRNA, and the ssODN donor template using electroporation.[9]
-
Recovery: Culture the transfected cells in standard medium for a recovery period (e.g., 7 days).[9]
-
Selection: Add this compound to the culture medium at a concentration that is lethal to the parental cells (e.g., 1 μM) to select for cells that have successfully incorporated the T790M mutation.[9]
-
Clonal Expansion: After a period of selection (e.g., 2 weeks), isolate and expand single-cell clones.
-
Verification: Screen the individual clones for the T790M mutation using genomic DNA sequencing.
-
Characterization: Characterize the this compound resistance of the confirmed T790M-positive clones by determining their IC50 values.
Experimental Workflow
Caption: General workflow for generating and characterizing this compound-resistant cell lines.
Conclusion
The protocols outlined in this document provide a comprehensive guide for establishing and characterizing this compound-resistant NSCLC cell lines with the T790M mutation. These in vitro models are invaluable tools for investigating the mechanisms of drug resistance, identifying novel therapeutic targets, and evaluating the efficacy of next-generation T790M-targeting inhibitors. Careful execution of these protocols and thorough characterization of the resulting cell lines will ensure the generation of reliable and clinically relevant models for cancer research and drug development.
References
- 1. T790M - Wikipedia [en.wikipedia.org]
- 2. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologypro.esmo.org [oncologypro.esmo.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung cancer cell line carrying activating EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and biological characteristics of acquired this compound resistance in cell line NCI-H1975/gefinitib-resistant with epidermal growth factor receptor T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming acquired resistance of this compound in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
Application Note: Western Blot Protocol for Analyzing p-EGFR Inhibition by Gefitinib
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on multiple tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[1][3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.[4][5]
Gefitinib is a selective EGFR tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site within the EGFR kinase domain, effectively blocking its autophosphorylation and subsequent downstream signaling.[6][7] Western blotting is a widely used technique to assess the efficacy of inhibitors like this compound by measuring the phosphorylation status of EGFR (p-EGFR) in treated cells.[8][9] This document provides a detailed protocol for performing a Western blot to quantify the reduction in EGFR phosphorylation at specific tyrosine residues following this compound treatment.
EGFR Signaling Pathway and this compound Inhibition
The following diagram illustrates the EGFR signaling cascade and the point of intervention for this compound. Ligand binding (e.g., EGF) induces receptor dimerization and autophosphorylation, which recruits adaptor proteins like GRB2 and SHC, activating the RAS-MAPK and PI3K-AKT pathways to promote cell proliferation and survival.[1][3] this compound inhibits the initial autophosphorylation step, thereby blocking all downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps for cell culture, treatment, lysis, and subsequent Western blot analysis to detect p-EGFR and total EGFR.
1. Materials and Reagents
-
Cell Lines: EGFR-expressing cancer cell lines (e.g., A431, H358R, A549R).[9][10]
-
Culture Medium: As recommended for the specific cell line.
-
Reagents:
-
Antibodies:
-
Primary Antibody: Rabbit anti-p-EGFR (e.g., Tyr1173 or Tyr1068), typical dilution 1:1,000.[8][14]
-
Primary Antibody: Rabbit or Mouse anti-total-EGFR, typical dilution 1:1,000.[6][8]
-
Primary Antibody: Loading control (e.g., anti-β-actin), typical dilution 1:10,000 - 1:40,000.[8]
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, typical dilution 1:2,000 - 1:10,000.
-
-
Western Blotting Supplies:
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x or 2x).
-
SDS-PAGE gels (8% acrylamide recommended for EGFR, ~175 kDa).[13]
-
PVDF membrane (0.45 µm recommended).
-
Transfer buffer (Tris-Glycine with 10-20% methanol).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking as its casein content can cause high background with phospho-antibodies.[11]
-
Enhanced Chemiluminescence (ECL) substrate.
-
2. Cell Culture and Treatment
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours before treatment to reduce basal EGFR activation.
-
Pre-treat cells with this compound at the desired concentration (e.g., 0.1–10 µM) for 2 hours.[6][10] Include a vehicle control (DMSO).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.[6][7] Include an unstimulated control.
-
Prepare the following experimental groups:
-
Untreated Control (serum-starved).
-
EGF stimulation only.
-
This compound pre-treatment followed by EGF stimulation.
-
This compound only.
-
3. Cell Lysis and Protein Quantification
-
Immediately after treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.[12]
-
Aspirate PBS completely and add 100-150 µL of ice-cold lysis buffer (with fresh inhibitors) per well of a 6-well plate.[12]
-
Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microfuge tube.[12]
-
Incubate on ice for 20-30 minutes to ensure complete lysis.
-
Centrifuge the lysate at ~17,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (clarified lysate) to a new tube. This is the protein extract.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[12]
4. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of total protein per lane into an 8% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. For a large protein like EGFR (~175 kDa), a wet transfer at 50V for 2 hours at 4°C is recommended.[13]
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunodetection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1,000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5,000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control like β-actin.[7]
Experimental Workflow
The following diagram provides a visual summary of the Western blot protocol.
Caption: A step-by-step workflow for p-EGFR Western blot analysis.
Expected Results and Data Presentation
Successful execution of this protocol should demonstrate a strong p-EGFR signal in the EGF-stimulated sample and a significantly reduced or absent signal in the sample pre-treated with this compound.[7][9] Total EGFR levels should remain relatively constant across all lanes, although some downregulation after EGF stimulation may be observed.[9] The loading control (β-actin) should show equal intensity in all lanes.
Caption: Logical flow from this compound treatment to the expected result.
Data Presentation
Quantitative analysis can be performed by measuring the band intensity (densitometry) of the Western blots. The p-EGFR signal should be normalized to the total EGFR signal, which is then normalized to the loading control to account for any variations in protein loading.
Table 1: Densitometric Analysis of p-EGFR Levels
| Treatment Group | p-EGFR Intensity (Arbitrary Units) | Total EGFR Intensity (Arbitrary Units) | β-actin Intensity (Arbitrary Units) | Normalized p-EGFR / Total EGFR Ratio | Fold Change vs. EGF Only |
| Untreated Control | 150 | 10,000 | 25,000 | 0.015 | 0.02 |
| EGF (100 ng/mL) | 8,500 | 9,800 | 24,500 | 0.867 | 1.00 |
| This compound (1 µM) + EGF | 450 | 9,900 | 24,800 | 0.045 | 0.05 |
Data are representative. Actual values will vary based on cell line, antibody efficacy, and experimental conditions.[9][15]
References
- 1. ClinPGx [clinpgx.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. youtube.com [youtube.com]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stratech.co.uk [stratech.co.uk]
- 12. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Cell lysate preparation, Western blotting, and densitomeric analysis [bio-protocol.org]
- 15. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Preclinical Combination Therapy with Gefitinib and Radiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for preclinical studies investigating the synergistic effects of Gefitinib (an EGFR tyrosine kinase inhibitor) and ionizing radiation. The combination of these two modalities has shown promise in enhancing anti-tumor effects, particularly in non-small cell lung cancer (NSCLC).[1][2] This document outlines the underlying mechanisms, key experimental methodologies, and expected outcomes to guide researchers in this field.
Introduction
This compound is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in various solid tumors and plays a crucial role in tumor cell proliferation, survival, and resistance to therapy.[3][4] Ionizing radiation, a cornerstone of cancer treatment, induces DNA damage, primarily double-strand breaks (DSBs), leading to cell death.[1] Preclinical evidence strongly suggests that this compound can act as a radiosensitizer, enhancing the cytotoxic effects of radiation.[1][2][5]
The primary mechanisms by which this compound enhances radiation response include:
-
Inhibition of EGFR Signaling: Radiation can paradoxically activate EGFR and its downstream pro-survival signaling pathways, such as the PI3K/AKT and Ras/MAPK pathways.[6][7][8] this compound blocks this activation, thereby preventing radiation-induced resistance.[9]
-
Suppression of DNA Repair: this compound has been shown to impair the repair of radiation-induced DNA double-strand breaks, leading to the persistence of lethal DNA damage.[1][10]
-
Induction of Apoptosis and Cell Cycle Arrest: The combination therapy can lead to increased apoptosis and cell cycle arrest, particularly at the G2/M checkpoint, further sensitizing tumor cells to radiation.[11][12]
Data Presentation
The following tables summarize quantitative data from representative preclinical studies, illustrating the radiosensitizing effect of this compound.
Table 1: In Vitro Radiosensitization by this compound in NSCLC Cell Lines
| Cell Line | This compound Concentration (µM) | Radiation Dose (Gy) | Surviving Fraction (SF) - Radiation Alone | Surviving Fraction (SF) - Combination | Sensitizer Enhancement Ratio (SER) | Reference |
| A549 | 1 | 2 | 0.62 | 0.45 | 1.1 | [1] |
| H1299 | 1 | 2 | 0.56 | 0.41 | 1.2 | [1] |
| PC-9 | 0.1 | 3 | 0.76 | 0.52 (approx.) | Not Reported | [13] |
| HCC-827 | 0.1 | 3 | 0.61 | 0.33 (approx.) | Not Reported | [13] |
| A549 | 0.1 | 6 | Not Reported | Not Reported | 2.23 (24h pre-incubation) | [11] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle in Combination with Radiation
| Cell Line | Treatment | % Apoptotic Cells | % G2/M Arrest | Reference |
| HT137 (Cervical) | This compound (1µM) + RT (3Gy) | >20% (preG1) | 18-36% | [12] |
| HT155 (Cervical) | This compound (1µM) + RT (3Gy) | >20% (preG1) | 18-36% | [12] |
| HELA-S3 (Cervical) | This compound (1µM) + RT (3Gy) | >20% (preG1) | 18-36% | [12] |
| A549 | This compound (100nM) + RT (6Gy) | Increased vs. RT alone | Sharp increase | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Culture and Treatment
-
Cell Lines: Non-small cell lung cancer (NSCLC) cell lines such as A549 (EGFR wild-type), H1299 (EGFR null), PC-9 (EGFR exon 19 deletion), and HCC827 (EGFR exon 19 deletion) are commonly used.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Treatment Schedule: A common approach is to pre-treat cells with this compound for a specific duration (e.g., 24 hours) before irradiation.[1][11]
-
Irradiation: Irradiate cells using a Cesium-137 irradiator or a linear accelerator at a specified dose rate. Control cells should be sham-irradiated.
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.[14]
-
Cell Seeding: Following treatment with this compound and/or radiation, trypsinize, count, and seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining:
-
Wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of 6% glutaraldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.[14]
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The Sensitizer Enhancement Ratio (SER) can be calculated to quantify the radiosensitizing effect.
Protocol 3: Western Blot Analysis
Western blotting is used to detect changes in protein expression and phosphorylation in key signaling pathways.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against EGFR, p-EGFR, AKT, p-AKT, ERK1/2, p-ERK1/2, γH2AX (a marker of DNA double-strand breaks), and PARP.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Protocol 4: In Vivo Xenograft Tumor Model
Animal models are crucial for evaluating the in vivo efficacy of the combination therapy.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, combination).
-
Administer this compound orally (e.g., by gavage) at a specified dose and schedule (e.g., daily or weekly).[15]
-
Irradiate the tumors locally with a specified dose of radiation. Shield the rest of the mouse's body.
-
-
Efficacy Assessment: Monitor tumor growth, body weight, and overall health of the mice. At the end of the study, excise the tumors for further analysis (e.g., histopathology, western blotting).
Mandatory Visualizations
References
- 1. This compound Radiosensitizes Non–Small Cell Lung Cancer Cells by Suppressing Cellular DNA Repair Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationale and clinical basis for combining this compound (IRESSA, ZD1839) with radiation therapy for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Interaction of Radiation and this compound on a Human Lung Cancer Cell Line with Mutant EGFR Gene In Vitro | Anticancer Research [ar.iiarjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Radiosensitizing effects of this compound at different administration times in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of weekly or daily dosing regimen of this compound in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Gefitinib Response in Animal Models
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview and detailed protocols for non-invasively monitoring the therapeutic response to Gefitinib in preclinical animal models using various imaging modalities. This compound, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and other malignancies.[1] In vivo imaging allows for longitudinal assessment of drug efficacy, providing critical insights into tumor progression, angiogenesis, and cellular metabolism.
Optical Imaging: Fluorescence and Bioluminescence
Optical imaging is a widely accessible and sensitive method for monitoring tumor response. It encompasses both bioluminescence imaging (BLI) of luciferase-expressing cancer cells and fluorescence imaging using targeted probes.
Application Note: Assessing Treatment Efficacy with Optical Imaging
Fluorescence imaging can be employed to monitor early biomarkers of this compound response, such as changes in vascular endothelial growth factor (VEGF) expression.[2][3] A significant decrease in the uptake of a VEGF-targeted fluorescent probe in a this compound-responsive tumor model can be observed as early as 2 to 5 days post-treatment, correlating with reduced VEGF expression levels.[2][3][4] This allows for a rapid assessment of the anti-angiogenic effects of this compound.[4]
Bioluminescence imaging (BLI) is a powerful tool for tracking the viability and proliferation of tumor cells engineered to express luciferase. The light emission, dependent on cellular metabolic activity, provides a quantitative measure of tumor burden.[5] BLI is particularly useful for longitudinal studies, allowing for the monitoring of tumor growth inhibition over time in response to different this compound dosing regimens.[5]
Experimental Protocols
This protocol is based on the work of Liu et al. (2014) for the early assessment of tumor response to this compound by imaging VEGF expression.[2][3][4]
Animal Model:
-
Nude mice bearing subcutaneous xenografts of this compound-responsive (e.g., A549 human non-small cell lung cancer cells) and this compound-resistant (e.g., UM-SCC-22B human head and neck squamous carcinoma cells) tumor models.[2][6]
Imaging Agent:
Experimental Procedure:
-
Baseline Imaging (Day 0):
-
This compound Treatment:
-
Administer this compound (e.g., 80 mg/kg, intraperitoneally, daily) or vehicle control to the respective groups of mice.[2]
-
-
Follow-up Imaging (Days 2 and 5):
-
Image Analysis:
-
Quantify the fluorescence intensity in the tumor region of interest.
-
Normalize the uptake values to the total injected dose to get the percentage of fluorescence intensity.[2]
-
Validation:
-
Correlate imaging findings with ex vivo analysis, including immunofluorescence staining for VEGF, CD31 (microvessel density), and Ki67 (proliferation), as well as ELISA for VEGF protein levels in tumor lysates.[2][4]
This protocol is adapted from studies monitoring tumor burden in response to this compound.[5]
Animal Model:
-
Mice with orthotopic or subcutaneous tumors derived from cancer cells engineered to express luciferase (e.g., H3255-Luciferase cells).[5]
Imaging Agent:
-
D-luciferin.[5]
Experimental Procedure:
-
Tumor Implantation:
-
Inject luciferase-expressing cancer cells subcutaneously or orthotopically into mice.[5]
-
-
Baseline Imaging:
-
This compound Treatment:
-
Treat mice with this compound using the desired dosing regimen (e.g., daily at 40 mg/kg or a weekly equivalent).[5]
-
-
Longitudinal Imaging:
-
Perform imaging at regular intervals (e.g., weekly) throughout the treatment period.
-
-
Image Analysis:
-
Quantify the bioluminescent signal from the tumor region of interest, typically measured as radiance (photons/second/cm²/steradian).[5]
-
Positron Emission Tomography (PET)
PET imaging offers high sensitivity and quantitative accuracy for assessing molecular processes in vivo. Various radiotracers can be used to probe different aspects of tumor biology and this compound's effects.
Application Note: Molecular Insights with PET
PET imaging can provide multifaceted information on this compound's mechanism of action and the tumor's response. Tracers like [¹⁸F]this compound can be used to study the drug's pharmacokinetics and biodistribution non-invasively.[8] However, its high non-specific binding may limit its use for assessing EGFR status directly.[8]
Other PET tracers can be used to image EGFR expression, a key determinant of this compound sensitivity. For instance, Affibody molecules labeled with isotopes like ⁸⁹Zr or ¹⁸F have shown promise in differentiating tumors with varying EGFR expression levels and can even measure receptor downregulation in response to EGFR inhibition.[9][10] Furthermore, PET imaging with hypoxia markers like [¹⁸F]fluoroazomycin arabinoside (FAZA) can reveal changes in the tumor microenvironment, such as a reduction in intratumoral hypoxia following this compound treatment.[11]
Experimental Protocol: PET Imaging of Hypoxia
This protocol is based on the work by Bussink et al. (2007) to evaluate the modulation of intratumoral hypoxia by this compound.[11]
Animal Model:
-
Mice bearing human EGFR-expressing xenografts (e.g., A431 squamous cell carcinoma).[11]
Imaging Agent:
-
[¹⁸F]fluoroazomycin arabinoside (FAZA).[11]
Experimental Procedure:
-
Baseline Imaging:
-
Perform a baseline PET scan with [¹⁸F]FAZA.
-
-
This compound Treatment:
-
Treat mice with this compound (e.g., 75 mg/kg/day) or vehicle.[11]
-
-
Follow-up Imaging:
-
Conduct follow-up PET scans after a defined treatment period (e.g., 5 or 8 days).[11]
-
-
Image Acquisition and Analysis:
-
Acquire PET images and quantify [¹⁸F]FAZA uptake in the tumor.
-
Calculate tumor-to-background, tumor-to-blood, or tumor-to-muscle ratios to assess changes in hypoxia.[11]
-
Validation:
-
Correlate PET findings with immunohistochemical analysis of hypoxia using markers like pimonidazole.[11]
Magnetic Resonance Imaging (MRI)
MRI provides excellent soft-tissue contrast and can be used to assess anatomical and functional changes in tumors in response to this compound.
Application Note: Functional and Anatomical Assessment with MRI
MRI offers a non-invasive way to monitor tumor volume and functional parameters that reflect the physiological effects of this compound.[12][13] Diffusion-weighted MRI (DW-MRI) can detect changes in tumor cellularity, with an increase in the apparent diffusion coefficient (ADC) often indicating a positive treatment response.[12] Dynamic contrast-enhanced MRI (DCE-MRI) can assess changes in tumor vascularity and permeability, which are affected by the anti-angiogenic properties of this compound.[12] These MRI techniques can help differentiate between different treatment regimens and provide early indicators of therapeutic efficacy.[12]
Experimental Protocol: Multi-parametric MRI of Tumor Response
This protocol is based on a study by Kim et al. (2011) evaluating the effects of different this compound treatment regimens.[12]
Animal Model:
-
Mice with breast tumor xenografts (e.g., BT474).[12]
Experimental Procedure:
-
Baseline MRI:
-
Acquire baseline MRI data, including T₂-weighted images for tumor volume, DW-MRI for ADC maps, and DCE-MRI for vascular parameters (e.g., Kᵗʳᵃⁿˢ).
-
-
This compound Treatment:
-
Administer this compound according to the desired protocol (e.g., daily or pulsed dosing).[12]
-
-
Follow-up MRI:
-
Perform follow-up MRI scans at specified time points (e.g., day 4 and day 9).[12]
-
-
Image Analysis:
-
Calculate tumor volume from T₂-weighted images.
-
Generate and quantify ADC maps from DW-MRI data.
-
Analyze DCE-MRI data to derive vascular parameters.
-
Compare changes in these parameters between treatment and control groups.[12]
-
Data Presentation
Quantitative Data Summary
| Imaging Modality | Animal Model | Treatment Group | Parameter Measured | Baseline Value (Mean ± SD) | Post-Treatment Value (Mean ± SD) | Fold Change/Percent Reduction | Citation |
| Fluorescence | A549 Xenograft | This compound | VEGF-Targeted Probe Uptake | - | Day 2: Significantly lower than controlDay 5: Significantly lower than control | - | [2][3] |
| Fluorescence | 22B Xenograft | This compound | VEGF-Targeted Probe Uptake | - | No significant change | - | [2][3] |
| PET (Hypoxia) | A431 Xenograft | This compound (75 mg/kg/d) | [¹⁸F]FAZA Tumor-to-Background Ratio | 6.1 ± 1.0 | 2.3 ± 0.6 | 62.3% reduction | [11] |
| PET (Hypoxia) | A431 Xenograft | This compound | [¹⁸F]FAZA Tumor-to-Blood Ratio | 8.0 ± 3.0 (Control) | 2.7 ± 0.8 | 66.3% reduction vs. control | [11] |
| MRI | BT474 Xenograft | This compound (Pulsed) | Tumor Volume (mm³) | - | 439 ± 93 (Day 9) | 50.7% reduction vs. control | [12] |
| MRI | BT474 Xenograft | This compound (Daily) | Tumor Volume (mm³) | - | 404 ± 53 (Day 9) | 54.7% reduction vs. control | [12] |
| MRI | BT474 Xenograft | Control | Tumor Volume (mm³) | - | 891 ± 174 (Day 9) | - | [12] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo imaging of this compound response.
References
- 1. ClinPGx [clinpgx.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Early assessment of tumor response to this compound treatment by noninvasive optical imaging of tumor vascular endothelial growth factor expression in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Effect of weekly or daily dosing regimen of this compound in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Bioluminescence imaging (BLI) [bio-protocol.org]
- 8. Evaluation of [(18)F]this compound as a molecular imaging probe for the assessment of the epidermal growth factor receptor status in malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. PET imaging of epidermal growth factor receptor expression in tumours using 89Zr-labelled ZEGFR:2377 affibody molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of intratumoral hypoxia by the epidermal growth factor receptor inhibitor this compound detected using small animal PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MRI Methods for Evaluating the Effects of Tyrosine Kinase Inhibitor Administration Used to Enhance Chemotherapy Efficiency in a Breast Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnetic Resonance Imaging of the Response of a Mouse Model of Non-Small Cell Lung Cancer to Tyrosine Kinase Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Gefitinib Efficacy in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for cancer research and drug discovery compared to traditional two-dimensional (2D) monolayers.[1][2][3] These models better recapitulate the complex cellular interactions, nutrient and oxygen gradients, and drug penetration barriers observed in solid tumors in vivo.[1][4][5] This document provides detailed application notes and protocols for assessing the efficacy of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in 3D spheroid cultures of non-small cell lung cancer (NSCLC) cells.[6][7][8][9]
This compound functions by selectively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6][7][8][10] Assessing its efficacy in a 3D context provides a more accurate prediction of its clinical potential.[11][12]
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize key quantitative data for assessing this compound's effects in 3D spheroid models.
Table 1: Comparative IC50 Values of this compound in 2D vs. 3D Spheroid Cultures
| Cell Line | Culture Condition | This compound IC50 (µM) | Reference |
| HCC827 (EGFR exon 19 del) | 2D Monolayer | ~0.01 - 0.1 | [13] |
| 3D Spheroid | ~0.1 - 1.0 | [11][13] | |
| NCI-H1975 (L858R + T790M) | 2D Monolayer | >10 | [13] |
| 3D Spheroid | >10 | [13] | |
| A549 (EGFR wild-type) | 2D Monolayer | ~10 - 20 | [8] |
| 3D Spheroid | >20 | [8] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Table 2: Quantitative Assessment of Apoptosis and Spheroid Growth Inhibition
| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change vs. Control) | Spheroid Volume Reduction (%) | Reference |
| HCC827 | 1 µM this compound (72h) | 3.5 ± 0.5 | 60 ± 8 | [11][13] |
| NCI-H1975 | 10 µM this compound (72h) | 1.2 ± 0.2 | <10 | [13] |
| A549 | 20 µM this compound (72h) | 1.5 ± 0.3 | ~15 | [14] |
Experimental Protocols
Protocol 1: Generation of NSCLC 3D Spheroids
This protocol describes the formation of uniform spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
NSCLC cell lines (e.g., HCC827, NCI-H1975, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture NSCLC cells in standard T-75 flasks to 70-80% confluency.[15]
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium.[16]
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for HCC827).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator. Spheroids should form within 24-72 hours.[15]
-
Monitor spheroid formation and growth daily using a light microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
NSCLC spheroids (from Protocol 1)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
After 72 hours of spheroid formation, carefully remove 50 µL of the conditioned medium from each well.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids with this compound for the desired treatment duration (e.g., 72 hours).
Protocol 3: Assessment of Spheroid Viability (CellTiter-Glo® 3D Assay)
This protocol measures the number of viable cells in a spheroid based on ATP quantification.[17][18]
Materials:
-
This compound-treated spheroids
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates compatible with a luminometer
-
Orbital shaker
-
Luminometer
Procedure:
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[19]
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]
-
Place the plate on an orbital shaker and mix for 5 minutes to induce cell lysis.[19]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[19]
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Assessment of Apoptosis (Caspase-Glo® 3/7 3D Assay)
This protocol measures caspase-3 and -7 activities as a marker of apoptosis.[20][21]
Materials:
-
This compound-treated spheroids
-
Caspase-Glo® 3/7 3D Assay reagent
-
Opaque-walled 96-well plates
-
Orbital shaker
-
Luminometer
Procedure:
-
Equilibrate the spheroid plate and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 3D reagent to each well containing spheroids.
-
Place the plate on an orbital shaker and mix gently for 5 minutes.
-
Incubate at room temperature for 30 minutes to 1 hour.
-
Measure the luminescence.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Protocol 5: Immunofluorescence Staining of Spheroids for Biomarker Analysis
This protocol allows for the visualization of protein expression and localization within the spheroids.[22][23]
Materials:
-
This compound-treated spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-Ki67, anti-cleaved Caspase-3)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Carefully collect spheroids and wash them with PBS.
-
Fix the spheroids with 4% PFA for 1-2 hours at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 2 hours at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the spheroids three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst for 15 minutes.
-
Wash twice with PBS.
-
Mount the spheroids on a slide with antifade mounting medium.
-
Image the spheroids using a confocal microscope.
Visualizations
Caption: this compound inhibits EGFR signaling pathways.
Caption: Workflow for assessing this compound efficacy.
References
- 1. 3D Spheroid Technology Use in Drug Screening – faCellitate [facellitate.com]
- 2. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Induces Apoptosis in NSCLC Cells by Promoting Glutaminolysis and Inhibiting the MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 18. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 19. promega.com [promega.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. Caspase-Glo® 3/7 3D Assay [promega.sg]
- 22. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 23. Automated Immunofluorescence Staining and Imaging of Breast Cancer Spheroids (technote) - PFI [proteinfluidics.com]
Application Notes and Protocols for Studying Gefitinib in Combination with Chemotherapy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the therapeutic potential of Gefitinib in combination with conventional chemotherapy. The protocols outlined below cover key in vitro and in vivo assays to assess the efficacy and mechanism of action of this combination therapy.
Introduction
This compound is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] EGFR is a key regulator of signaling pathways involved in cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4] By blocking these pathways, this compound can inhibit tumor growth and induce apoptosis, particularly in tumors with activating EGFR mutations.[3] Combining this compound with traditional chemotherapeutic agents aims to enhance anti-tumor activity, overcome potential resistance mechanisms, and improve patient outcomes.[5][6] These protocols provide a framework for the preclinical evaluation of such combination strategies.
Preclinical In Vitro Evaluation
Cell Viability Assays (MTT/CCK-8)
Objective: To determine the cytotoxic effects of this compound, a chemotherapeutic agent, and their combination on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the chemotherapeutic agent, and the combination of both at various concentration ratios. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours, following the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[7]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. The interaction between this compound and the chemotherapeutic agent can be quantified using the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8]
Apoptosis Assays
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
Protocol (Annexin V/PI Staining and Flow Cytometry):
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, and their combination for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10]
Preclinical In Vivo Evaluation
Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[11][12]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination. Administer treatments according to the established dosing schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the control.[13]
Data Presentation
In Vitro Efficacy of this compound in Combination with Chemotherapy
| Cell Line | Chemotherapeutic Agent | IC50 (this compound alone) | IC50 (Chemotherapy alone) | Combination Effect (CI value) | Reference |
| PC-9 | Vinorelbine | 17 nM | Varies | Additive | [6] |
| PC-9 | Vincristine | 17 nM | Varies | Supra-additive | [6] |
| PC-9 | CPT-11 | 17 nM | Varies | Additive | [6] |
| PC-9 | Paclitaxel | 17 nM | Varies | Additive | [6] |
| PC-9 | 5-FU | 17 nM | Varies | Additive | [6] |
| A549 | This compound | ~500 nM (reduces survival to 40%) | - | - | [9] |
| A431 | Chloroquine | Varies | Varies | Synergistic | [8] |
Clinical Efficacy of this compound in Combination with Chemotherapy in EGFR-Mutant NSCLC
| Clinical Trial | Treatment Arm 1 | Treatment Arm 2 | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) | Reference |
| NEJ009 | This compound + Carboplatin/Pemetrexed | This compound alone | 20.9 months | 49.0 months | 84% | [14][15] |
| Phase III Trial (Unnamed) | This compound + Pemetrexed/Carboplatin | This compound alone | Not Reported | 27.5 months | Not Reported | [16][17] |
| GAP BRAIN | This compound + Chemotherapy | This compound alone | 15.9 months (intracranial) | 35.0 months | 80% | [18] |
| Randomized Controlled Trial | This compound + Pemetrexed/Carboplatin | This compound alone | 17.5 months | Longer than this compound alone (HR=0.36) | 82.5% | [19] |
| Randomized Controlled Trial | This compound + Pemetrexed/Carboplatin | Chemotherapy alone | 17.5 months | Longer than chemotherapy alone (HR=0.46) | 82.5% | [19] |
Mandatory Visualizations
Caption: EGFR signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound and chemotherapy combination.
Caption: Logical relationship of drug combination effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The impact of this compound on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In Vitro and in Vivo Efficacy of NBDHEX on this compound-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - The anti-tumor effect of this compound and chloroquine in the mouse xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Sensitization of Non-Small Cell Lung Cancer Cells to this compound and Reversal of Epithelial–Mesenchymal Transition by Aloe-Emodin Via PI3K/Akt/TWIS1 Signal Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased efficacy of this compound on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. targetedonc.com [targetedonc.com]
- 16. 2minutemedicine.com [2minutemedicine.com]
- 17. This compound vs this compound Plus Pemetrexed and Carboplatin Chemotherapy in EGFR-Variant Lung Cancer—Long-Term Results of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Plus Chemotherapy vs this compound Alone in Untreated EGFR-Mutant Non–Small Cell Lung Cancer in Patients With Brain Metastases: The GAP BRAIN Open-Label, Randomized, Multicenter, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combination of chemotherapy and this compound as first-line treatment for patients with advanced lung adenocarcinoma and sensitive EGFR mutations: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gefitinib Preparation for MTT Assay
This guide provides detailed protocols and troubleshooting advice for dissolving Gefitinib in PBS with DMSO for use in MTT and other cell-based assays.
Frequently Asked Questions (FAQs)
???+ question "How should I prepare a stock solution of this compound?"
???+ question "What is the solubility of this compound in various solvents?"
???+ question "How do I prepare the final working solutions for my MTT assay?"
???+ question "What is the maximum concentration of DMSO that is safe for cells in an MTT assay?"
???+ question "My this compound precipitated after I diluted it in PBS or culture medium. What should I do?"
???+ question "How should I store the this compound solutions?"
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound precipitates upon dilution in aqueous buffer. | The aqueous concentration of this compound is above its solubility limit. The final DMSO concentration is too low to keep the drug in solution. | * Prepare a more concentrated stock solution in 100% DMSO to minimize the dilution factor. * Do not dilute the DMSO stock more than 1:1 with an aqueous buffer if a high concentration of this compound is needed.[1][2] * Prepare working solutions fresh and use them immediately. * Consider using a detergent compatible with cell culture to aid solubility.[3] |
| Vehicle control (DMSO) shows significant cytotoxicity. | The final DMSO concentration is too high for the specific cell line being used. The DMSO used is not of a high purity (cell culture grade). | * Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cell line (e.g., test 0.1%, 0.5%, 1%, 2%).[4] * Ensure the final DMSO concentration in all wells (including the highest this compound concentration) is below the toxic level.[5] * Use sterile, cell culture-grade DMSO. |
| Inconsistent results between replicate wells or experiments. | Uneven dissolution of formazan crystals. Pipetting errors during serial dilutions. Cell seeding density is not uniform. | * After adding DMSO to dissolve the formazan, mix thoroughly by pipetting up and down in each well.[6] * Read the plate immediately after dissolving the formazan, as the color can be unstable over time.[6] * Use calibrated pipettes and change tips between dilutions. * Ensure a single-cell suspension before seeding and mix the cell suspension between plating. |
| Low signal or poor dose-response curve. | The concentration range of this compound is not appropriate for the cell line. The incubation time is too short. | * The IC50 of this compound can vary widely depending on the cell line (from nanomolar to micromolar ranges).[1][7][8] Conduct a literature search for your specific cell line or perform a broad-range pilot experiment (e.g., 0.01 µM to 20 µM). * Typical incubation times for MTT assays are 24, 48, or 72 hours.[7][9] Optimize the incubation time for your experiment. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequent serial dilutions for use in an MTT assay.
Materials:
-
This compound powder (MW: 446.9 g/mol )
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile PBS or serum-free cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare 10 mM Stock Solution:
-
Prepare Working Solutions (Serial Dilutions):
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions in sterile PBS or culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the medium applied to the cells is kept constant across all treatments (including the vehicle control) and is non-toxic (ideally ≤ 0.5%).[5]
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT with DMSO or MTT with 10% SDS? - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound hydrochloride | EGFR | CAS 184475-55-6 (HCl salt) | Buy this compound hydrochloride from Supplier InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing Gefitinib Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving Gefitinib solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound for in vivo use?
This compound is poorly soluble in water.[1][2] For in vivo studies, it is often first dissolved in an organic solvent before being diluted into an aqueous vehicle. Common organic solvents include Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[3][4]
Q2: I am seeing precipitation when I dilute my DMSO stock of this compound into a saline or PBS buffer. How can I prevent this?
This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Reduce the final DMSO concentration: While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to animals. Aim for a final DMSO concentration of 10% or less in your dosing solution.
-
Use a co-solvent system: A combination of solvents can improve solubility. A common approach is to first dissolve this compound in DMSO and then dilute it with a vehicle containing polyethylene glycol (PEG), such as PEG400, and a surfactant like Tween 80.[5][6]
-
Warm the vehicle: Gently warming the aqueous vehicle before adding the this compound stock solution can sometimes help maintain solubility. However, be cautious about the stability of this compound at higher temperatures.
-
Prepare fresh daily: Aqueous solutions of this compound, even with co-solvents, are often not stable for long periods. It is recommended to prepare the dosing solution fresh each day.[3][4]
Q3: What are some advanced formulation strategies to improve the oral bioavailability of this compound?
Several advanced formulation techniques can significantly enhance the oral bioavailability of this compound by improving its dissolution rate and solubility in the gastrointestinal tract. These include:
-
Solid Dispersions: This involves dispersing this compound in a solid matrix of a hydrophilic carrier. Common carriers include Soluplus®, Kollidone VA64®, and polyethylene glycol 4000 (PEG 4000).[1][2] These formulations can be prepared using methods like fusion or microwave irradiation.[1][2]
-
Spray Drying: This technique creates a solid dispersion by spray-drying a solution containing this compound and various excipients like hydroxypropyl β-cyclodextrin, chitosan, and HPMC.[7][8] Studies have shown that spray-dried formulations can significantly increase the area under the curve (AUC) of this compound in plasma.[7][8]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS are isotropic mixtures of an oil, a surfactant, a co-surfactant, and the drug.[9][10] These formulations form a fine oil-in-water microemulsion upon gentle agitation in the gastrointestinal fluids, which enhances drug absorption.[9][10]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution velocity, thereby improving bioavailability.[11]
Q4: Can I use a simple suspension of this compound for oral gavage?
While a simple suspension in a vehicle like carboxymethyl cellulose (CMC) can be used, it may lead to low and variable oral bioavailability due to the poor solubility of this compound.[6] For more consistent and higher drug exposure, solubility-enhancing formulations are generally recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in dosing solution | Low aqueous solubility of this compound. High final concentration of the organic solvent. | Use a co-solvent system (e.g., DMSO, PEG400, Tween 80). Prepare fresh solutions daily. Gently warm the vehicle before adding the drug stock. |
| Low and variable plasma concentrations after oral administration | Poor dissolution of this compound in the gastrointestinal tract. | Consider using a solubility-enhancing formulation such as a solid dispersion, SMEDDS, or nanosuspension. |
| Toxicity or adverse effects in study animals | High concentration of organic solvents like DMSO in the dosing vehicle. | Minimize the concentration of organic solvents. Aim for a final DMSO concentration below 10%. Monitor animals closely for any signs of toxicity. |
| Inconsistent results between experiments | Instability of the this compound formulation. Incomplete dissolution of the drug. | Prepare fresh formulations for each experiment. Ensure complete dissolution of this compound in the initial solvent before dilution. Use a consistent and well-characterized formulation. |
Data Presentation: Solubility and Bioavailability of this compound Formulations
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL, 89 mg/mL | [3][4][12] |
| DMF | ~20 mg/mL | [3][4] |
| Ethanol | ~0.3 mg/mL, 4 mg/mL (warmed) | [3][4][12] |
| Methanol | 20 mg/mL | [13] |
| Water | Insoluble (<1 mg/mL) | [12][13] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3][4] |
| Peceol | 45.4 mg/mL | [14] |
| Labrasol ALF | 33.6 mg/mL | [14] |
| Transcutol P | 76 mg/mL | [14] |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Animal Model | Key Finding | Reference |
| Spray-Dried (SD) Formulation | Sprague Dawley rats | 9.14-fold increase in AUC compared to free this compound. | [7][8] |
| Solid Dispersion (S2-MW with Soluplus and PEG 4000) | Rats | Significant enhancement in bioavailability compared to pure this compound. | [1][2] |
| Nanosuspension | Not specified | 1.812-fold increase in oral bioavailability. | [15] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Not specified | Optimized formulation showed 84.4% in vitro drug release in 60 minutes. | [9] |
Experimental Protocols
Protocol 1: Preparation of a Simple this compound Solution for Injection
This protocol is a general guideline and may require optimization based on the specific experimental needs.
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure DMSO to dissolve the this compound completely. A common stock concentration is 20-50 mg/mL. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
-
Dosing Solution Preparation:
-
In a separate sterile tube, prepare the vehicle. A common vehicle consists of PEG400, Tween 80 (or Cremophor EL), and saline or PBS. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Slowly add the this compound stock solution to the vehicle while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
-
This solution should be prepared fresh before each administration.
-
Protocol 2: Preparation of a Solid Dispersion of this compound (Microwave Method)
This protocol is adapted from a published study and serves as an example.[1][2]
-
Material Preparation:
-
Accurately weigh this compound and the chosen carriers (e.g., Soluplus® and PEG 4000 in a specific ratio).
-
Physically mix the components in a glass beaker.
-
-
Microwave Irradiation:
-
Place the beaker containing the mixture in a microwave oven.
-
Irradiate at a specified power (e.g., 800 W) for a short duration (e.g., 2-3 minutes) until a molten mass is formed.
-
-
Cooling and Solidification:
-
Remove the beaker from the microwave and allow the molten mass to cool and solidify at room temperature.
-
-
Processing:
-
Grind the solidified mass using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the resulting solid dispersion in a desiccator until use.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the EGFR signaling pathway.
Experimental Workflow
Caption: Workflow for improving this compound solubility.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound hydrochloride | EGFR | CAS 184475-55-6 (HCl salt) | Buy this compound hydrochloride from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Novel this compound Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel this compound Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajptonline.com [ajptonline.com]
- 10. Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]
- 14. bhu.ac.in [bhu.ac.in]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Identifying Gefitinib Off-Targets with Proteomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using proteomics to identify off-targets of the EGFR inhibitor, Gefitinib.
Frequently Asked Questions (FAQs)
Q1: Why is it important to identify off-targets for a targeted drug like this compound?
A1: Identifying off-targets is crucial for understanding a drug's complete mechanism of action, predicting potential side effects, and discovering new therapeutic applications.[1][2] While this compound is a selective EGFR inhibitor, its interaction with other proteins (off-targets) can lead to unintended biological effects or explain unexpected clinical outcomes.[3][4] For instance, an off-target interaction discovered through chemical proteomics pointed to a new therapeutic application for this compound in inflammatory diseases.[2]
Q2: What are the primary proteomic strategies for identifying drug off-targets?
A2: The main strategies fall under the umbrella of chemical proteomics. The two most common approaches are:
-
Compound-Centric Chemical Proteomics (CCCP) : This method, similar to affinity chromatography, uses an immobilized version of the drug (e.g., this compound) as "bait" to capture interacting proteins from a cell lysate.[2][5] Competition experiments with the free, unmodified drug are often included to distinguish specific binders from non-specific ones.[6]
-
Activity-Based Protein Profiling (ABPP) : This technique uses small-molecule probes that covalently bind to the active sites of specific enzyme families.[1][5] It is particularly useful for identifying enzymatic off-targets with similar structural features.[5] Other methods like Drug Affinity Responsive Target Stability (DARTS) and Thermal Proteome Profiling (TPP) can also be used, which do not require chemical modification of the drug.[1]
Q3: Have any off-targets for this compound already been identified?
A3: Yes, several studies have identified putative off-targets of this compound. Using in-silico analysis and reverse docking, studies have shown that this compound can bind efficiently to proteins such as MAPK10, PIM-1, DHODH, ERBB4, CHK1, and CHK2.[7][8] Chemical proteomics experiments have also identified kinases like RIPK2 as a potent off-target.[2]
Troubleshooting Guides
Section 1: Experimental Design & Sample Preparation
Q: I'm planning a chemical proteomics experiment. What are the key considerations for designing the "bait" molecule?
A: Modifying a drug to create a probe or immobilize it on a matrix is a critical step.
-
Linker Position : The linker molecule used for immobilization should be attached at a position on the drug that is not involved in target binding, to avoid disrupting its pharmacological activity.[2][4][9]
-
Probe Validation : After synthesizing the modified drug, you must validate that it still retains its ability to bind the primary target (EGFR). This can be done with in-vitro activity assays or pull-down experiments using purified recombinant EGFR.[9][10] A significant loss of potency may indicate that the modification has compromised the drug's binding capability.[10]
Q: My mass spectrometry results show high levels of contaminants (e.g., keratins, polymers). How can I improve my sample preparation?
A: Contamination is a common issue in sensitive proteomics experiments that can obscure results.[11]
-
Keratin Contamination : Human skin and dust are major sources of keratin. It is recommended to wear non-natural fiber clothing (e.g., avoid wool) and perform all sample preparation steps in a laminar flow hood to minimize this.[11]
-
Chemical Contaminants : Surfactants like Triton X-100 or Tween, often used in lysis buffers, can produce strong signals in the mass spectrometer that mask peptide signals.[11] Ensure your protocol includes steps to thoroughly remove these detergents before analysis. Similarly, urea in buffers can decompose and chemically modify peptides through carbamylation.[11]
-
General Practices : Always use high-purity reagents and plastics designed for proteomics. Perform isolation steps quickly and at cold temperatures, and consider adding protease inhibitors to your buffers to maintain sample integrity.[12]
Q: I'm concerned about losing low-abundance proteins during sample prep. What can I do?
A: Peptide and protein loss due to adsorption to surfaces is a significant challenge.[11][13]
-
Avoid Complete Drying : When removing solvents (e.g., via vacuum centrifugation), avoid drying the sample completely, as this encourages strong adsorption of analytes to the tube surface.[11]
-
Use Low-Binding Tubes : Utilize specially designed "high-recovery" or low-binding vials and pipette tips engineered to minimize analyte adsorption.[13]
-
"Priming" Surfaces : You can rinse vessels with a solution of a sacrificial protein, like bovine serum albumin (BSA), to saturate non-specific adsorption sites before adding your analytical sample.[13]
Section 2: Data Acquisition & Analysis
Q: My affinity pull-down experiment identified hundreds of proteins. How can I distinguish true off-targets from non-specific binders?
A: This is a fundamental challenge in affinity-based methods, as highly abundant proteins can often bind non-specifically.[4]
-
Competition Experiments : The gold standard is to pre-incubate the cell lysate with increasing concentrations of free, unmodified this compound before adding it to the immobilized drug matrix.[6] True binders will be outcompeted by the free drug in a dose-dependent manner, leading to a decrease in their signal in the final elution.[4][6] Non-specific binders will not show this dose-dependent reduction.
-
Quantitative Proteomics : Use quantitative methods like SILAC (Stable Isotope Labeling of Amino acids in Culture) or label-free quantification to accurately measure the reduction in binding for each protein in the competition experiment.[2][14] This allows for the determination of binding affinities (Kd values) for specific targets.[2]
-
Control Matrix : Always include a negative control using beads that are activated but have no drug attached to identify proteins that bind non-specifically to the matrix itself.[9]
Q: I have a list of high-confidence putative off-targets. What are the next steps for validation?
A: Validating hits from a proteomic screen with orthogonal methods is essential.
-
In-Silico Validation : Computational methods like reverse docking can be used to predict whether this compound can bind efficiently to the putative off-targets.[3][7]
-
Biochemical Assays : If the off-target is an enzyme (e.g., a kinase), you can perform in-vitro activity assays with the purified protein to confirm direct inhibition by this compound.[2]
-
Cellular Assays : Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm drug-target engagement within intact cells. Further biological validation can involve knocking down the identified off-target (e.g., using siRNA) and assessing if it phenocopies any of the effects observed with this compound treatment.
Quantitative Data Summary
The following table summarizes selected putative off-targets of this compound identified through a structure-based systems biology approach and validated with reverse docking. The binding energy indicates the strength of the interaction between this compound and the protein.
| Protein Target | Protein Family | Binding Energy (kcal/mol) | Potential Biological Role |
| EGFR (mutant) | Receptor Tyrosine Kinase | -77.11 | Primary drug target |
| MAPK10 (JNK3) | Serine/Threonine Kinase | -103.45 | Stress signaling, apoptosis |
| PIM-1 | Serine/Threonine Kinase | -101.48 | Cell survival, proliferation |
| CHK1 | Serine/Threonine Kinase | -98.71 | DNA damage response |
| DHODH | Dehydrogenase | -98.41 | Pyrimidine synthesis |
| ERBB4 (HER4) | Receptor Tyrosine Kinase | -97.01 | Cell proliferation, differentiation |
| CHK2 | Serine/Threonine Kinase | -95.04 | DNA damage response |
Data sourced from a study by Verma et al., which used in-silico analysis and reverse docking to identify and validate potential this compound off-targets.[8]
Experimental Protocols
Protocol: Compound-Centric Chemical Proteomics (CCCP) Workflow
This protocol provides a generalized workflow for identifying this compound-interacting proteins using an affinity chromatography-based approach.
-
Immobilization of this compound
-
Synthesize a this compound derivative containing a functional group (e.g., a primary amine) suitable for covalent coupling.[2] The linker should be placed away from the ATP-binding region.
-
Covalently couple the this compound derivative to an activated chromatography matrix (e.g., epoxy-activated Sepharose beads) according to the manufacturer's instructions.[2]
-
Prepare a control matrix using beads that have been treated with the coupling buffer but without the this compound derivative.
-
-
Cell Lysis and Lysate Preparation
-
Culture cells of interest (e.g., A549 or H292 NSCLC cell lines) to ~80% confluency.[6]
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation to remove cell debris.[12] Determine the protein concentration of the supernatant.
-
-
Competition and Affinity Capture
-
Divide the cell lysate into multiple aliquots. For competition experiments, pre-incubate each aliquot with increasing concentrations of free, unmodified this compound (e.g., from 0 to 400 µM) for 1 hour at 4°C.[6]
-
Add the pre-incubated lysates to the this compound-immobilized beads and the control beads.
-
Incubate for 2-3 hours at 4°C with gentle rotation to allow for protein binding.[6]
-
-
Washing and Elution
-
Protein Digestion and Mass Spectrometry
-
Separate the eluted proteins by SDS-PAGE.
-
Perform in-gel digestion of the proteins using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis
-
Identify the proteins from the MS/MS spectra using a protein database search algorithm (e.g., Sequest, Mascot).
-
Use label-free or label-based quantification to determine the abundance of each protein in the samples treated with different concentrations of free this compound.
-
True off-targets will show a dose-dependent decrease in abundance.[6]
-
Visualizations
Caption: A typical workflow for identifying this compound off-targets using chemical proteomics.
Caption: The EGFR-PI3K-AKT signaling pathway, a primary target of this compound action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of this compound off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biocompare.com [biocompare.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative proteomic profiling identifies protein correlates to EGFR kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Gefitinib Resistance in Lung Cancer
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating acquired Gefitinib resistance in non-small cell lung cancer (NSCLC) cells.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound in EGFR-mutant NSCLC is multifactorial. The most frequently identified mechanisms include:
-
Secondary "Gatekeeper" Mutation (T790M): A secondary mutation in exon 20 of the EGFR gene, T790M, accounts for approximately 50-60% of acquired resistance cases.[1][2][3][4] This mutation is thought to increase the affinity of the EGFR kinase domain for ATP, which reduces the inhibitory effect of this compound.[5]
-
Bypass Pathway Activation: Tumor cells can activate alternative signaling pathways to circumvent their dependency on EGFR signaling. Key bypass pathways include:
-
MET Proto-Oncogene Amplification: Amplification of the MET gene leads to overexpression and activation of the MET receptor tyrosine kinase. This drives ERBB3 (HER3)-dependent activation of the PI3K/Akt pathway, rendering the cells insensitive to EGFR inhibition.[6][7][8][9] MET amplification is found in up to 20% of resistant cases.[2][8]
-
AXL Receptor Tyrosine Kinase Activation: Overexpression and activation of AXL kinase can also confer resistance by activating downstream signaling pathways like PI3K/Akt and MAPK.[10][11][12][13][14][15]
-
-
Epithelial-to-Mesenchymal Transition (EMT): Some resistant cells undergo a phenotypic switch from an epithelial to a mesenchymal state.[16][17][18] This is characterized by the loss of epithelial markers (e.g., E-cadherin) and the gain of mesenchymal markers (e.g., Vimentin), which is associated with increased motility and drug resistance.[16][17][19]
-
Histologic Transformation: In a smaller subset of cases, the adenocarcinoma can transform into other histological types, such as small cell lung cancer (SCLC), which is inherently less sensitive to EGFR TKIs.[20][21]
Q2: How do I establish a this compound-resistant cell line for my experiments?
A2: The standard method is to expose a this compound-sensitive parental cell line (e.g., PC-9, HCC827) to gradually increasing concentrations of this compound over a prolonged period.[22][23] A detailed protocol is provided in the "Experimental Protocols" section below. This process mimics the clinical development of acquired resistance.
Q3: My cells have become resistant, but I can't detect the T790M mutation. What other mechanisms should I investigate?
A3: If sequencing does not reveal a T790M mutation, you should investigate bypass pathway activation or phenotypic changes.[24] A logical workflow would be:
-
Check for MET Amplification: Use quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) to assess MET gene copy number.[8]
-
Analyze Protein Expression: Use Western blotting to check for overexpression and activation (phosphorylation) of key bypass signaling proteins like MET, AXL, and their downstream effectors (p-Akt, p-ERK).[10][20][25]
-
Assess for EMT: Examine cell morphology for a shift to a more spindle-like, mesenchymal shape.[18] Confirm by performing a Western blot for EMT markers, looking for decreased E-cadherin and increased Vimentin expression.[16][17]
Q4: What are the current therapeutic strategies to overcome this compound resistance?
A4: Strategies are tailored to the specific resistance mechanism:
-
For T790M-positive cells: Third-generation EGFR TKIs, such as Osimertinib (AZD9291), are specifically designed to be effective against T790M-mutant EGFR while sparing wild-type EGFR.[20][26]
-
For MET Amplification: Combination therapy using an EGFR TKI (like this compound) and a MET inhibitor (like Crizotinib) has shown efficacy in preclinical models.[2][27]
-
For EMT-driven resistance: Reversing the EMT phenotype can restore sensitivity. For example, knockdown of the transcription factor Twist1 has been shown to enhance this compound sensitivity in some models by reversing EMT.[20][22]
-
General Bypass Pathway Activation: Combination therapies that dually target EGFR and the activated bypass pathway (e.g., PI3K/Akt inhibitors) are a common strategy.[23][28]
Troubleshooting Guides
| Problem / Observation | Potential Cause | Suggested Solution |
| Inconsistent IC50 values for this compound in my resistant cell line. | 1. Cell line heterogeneity; loss of resistance over time without drug pressure.2. Inconsistent cell seeding density.3. Variability in drug preparation or storage. | 1. Maintain a low concentration of this compound in the culture medium to sustain resistance. Periodically re-establish the resistant line from frozen stocks.2. Ensure precise and consistent cell counts for each experiment.3. Prepare fresh drug dilutions from a validated stock solution for each experiment. |
| Western blot shows no increase in p-Akt or p-ERK despite clear evidence of resistance. | 1. The resistance mechanism is independent of these specific pathways (e.g., T790M mutation increasing ATP affinity).2. The antibody is not working correctly.3. The time point of analysis is not optimal. | 1. Sequence the EGFR gene to check for the T790M mutation.[3]2. Run positive and negative controls for the phospho-antibodies.3. Perform a time-course experiment to capture the peak of pathway activation after stimulation or drug treatment. |
| My combination therapy experiment (e.g., this compound + MET inhibitor) does not show a synergistic effect. | 1. The chosen cell line does not rely on the targeted bypass pathway (e.g., resistance is due to T790M, not MET amplification).2. Sub-optimal drug concentrations are being used.3. The experimental endpoint (e.g., 72h viability) is not sufficient to capture the synergistic effect. | 1. Confirm the underlying resistance mechanism in your cell line before initiating combination studies.2. Perform a dose-matrix experiment with varying concentrations of both drugs to identify the optimal synergistic ratio.3. Use additional assays, such as a colony formation assay or apoptosis assay (e.g., Caspase 3/7 activation), to assess long-term effects.[20] |
| Cells undergo morphological changes (EMT) but knockdown of a key EMT transcription factor (e.g., Twist1) does not restore sensitivity. | The EMT phenotype may be driven by other master regulators or signaling pathways (e.g., TGF-β, Zeb1).[17][18] | Investigate other EMT-related pathways. For example, assess TGF-β levels in the conditioned media. Perform Western blotting for other EMT-associated transcription factors like Zeb1, Snail, or Slug. |
Data Presentation: Comparative IC50 Values
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other TKIs in various parental (sensitive) and derived resistant NSCLC cell lines, demonstrating the shift in drug sensitivity.
| Cell Line | Parental IC50 (this compound) | Resistant Derivative | Resistant IC50 (this compound) | Key Resistance Mechanism | Reference |
| H1650 | 31.0 ± 1.0 µM | H1650GR | 50.0 ± 3.0 µM | T790M-negative, p-Akt activation | [20][22] |
| A549 | ~15-20 µM | A549/GR | ~7.7-fold higher than parental | EMT, p-Akt activation | [18] |
| PC-9 | 0.37 ± 0.033 µM | PC-9-G | 7.21 ± 1.72 µM | Not specified, likely mixed | [20] |
| HCC827 | ~5 nM | HCC827/GR | >10 µM | EMT | [16] |
Note: IC50 values can vary between labs due to differences in assay conditions (e.g., incubation time, cell density).
Diagrams: Pathways and Workflows
A brief, descriptive caption is provided directly below each generated diagram.
Mechanisms of Acquired this compound Resistance
Caption: Overview of major pathways leading to acquired this compound resistance.
MET Amplification Bypass Signaling Pathway
Caption: MET amplification bypasses this compound by activating ERBB3/PI3K/Akt.
Experimental Workflow for Characterizing Resistance
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MET amplification leads to this compound resistance in lung cancer by activating ERBB3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MET Amplification Leads to this compound Resistance in Lung Cancer by Activating ERBB3 Signaling | Scilit [scilit.com]
- 10. Overcoming the Intrinsic this compound-resistance via Downregulation of AXL in Non-small Cell Lung Cancer [jcpjournal.org]
- 11. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in this compound-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming the Intrinsic this compound-resistance via Downregulation of AXL in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epithelial-to-mesenchymal transition correlates with this compound resistance in NSCLC cells and the liver X receptor ligand GW3965 reverses this compound resistance through inhibition of vimentin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epithelial-mesenchymal transition (EMT) beyond EGFR mutations per se is a common mechanism for acquired resistance to EGFR TKI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Epithelial to mesenchymal transition derived from repeated exposure to this compound determines the sensitivity to EGFR inhibitors in A549, a non-small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Overcoming acquired resistance of this compound in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. Overcoming acquired resistance of this compound in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Combination therapy of this compound and miR-30a-5p may overcome acquired drug resistance through regulating the PI3K/AKT pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acquired resistance to this compound: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. TIP30 overcomes this compound resistance by regulating cytoplasmic and nuclear EGFR signaling in non–small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line [frontiersin.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Combination therapy of this compound and miR-30a-5p may overcome acquired drug resistance through regulating the PI3K/AKT pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gefitinib Treatment Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to delay Gefitinib resistance.
Frequently Asked Questions (FAQs)
Q1: What are the common molecular mechanisms of acquired resistance to this compound?
Acquired resistance to this compound in EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) is a significant clinical challenge. The most common mechanism is a secondary mutation in the EGFR gene, specifically the T790M "gatekeeper" mutation in exon 20, which is found in approximately 60% of cases.[1][2] This mutation increases the affinity of EGFR for ATP, which reduces the binding efficacy of this compound.[2]
Other resistance mechanisms include:
-
Bypass Signaling Pathway Activation: Activation of alternative receptor tyrosine kinases can provide a "bypass" route for cell signaling, rendering the inhibition of EGFR ineffective. Examples include the induction of an FGF2-FGFR1 autocrine loop and MET amplification.[3]
-
Cellular Reprogramming: Processes like the epithelial-to-mesenchymal transition (EMT) have been associated with acquired resistance.[3]
-
Heterogeneity of Resistance Mechanisms: It's important to note that multiple resistance mechanisms can exist within the same patient, and even within different tumors in the same patient.[4]
Q2: How does intermittent dosing of this compound compare to continuous dosing in delaying resistance?
Several preclinical studies suggest that intermittent or pulsatile dosing strategies may be more effective than continuous dosing in delaying the emergence of this compound resistance.
-
Delayed Emergence of T790M Mutation: Intermittent exposure to this compound has been shown to be less effective at inducing the T790M mutation compared to continuous exposure. In one study, the T790M mutation was detected at a 25-fold lower drug concentration in cells continuously exposed to this compound compared to those with intermittent exposure.[1]
-
Reduced Final Resistant Cell Count: Studies using co-cultures of this compound-sensitive and resistant cells have demonstrated that intermittent therapy minimizes the final resistant cell and total cell count compared to continuous therapy.[5][6]
-
"Off/On" Schedules: An intermittent schedule that starts with a drug-free period ("off/on") has been shown to outperform an "on/off" schedule, suggesting that spatial competition from sensitive cells can help suppress the growth of resistant cells.[5][6]
-
Less Stable Resistance: Intermittent drug exposure may lead to the development of less stable drug resistance compared to continuous exposure.[1]
Q3: What is the rationale behind high-dose, pulsatile this compound treatment?
High-dose, pulsatile this compound treatment is being investigated as a strategy to overcome acquired resistance. The rationale is that higher concentrations of the drug may be able to inhibit even the resistant forms of EGFR or other bypass signaling pathways.[7][8]
Studies have shown that high-dose pulsatile this compound can:
-
Increase apoptosis in this compound-resistant cell lines.[7][8]
-
Decrease the phosphorylation of EGFR and its downstream effector, AKT.[7][8]
-
Inhibit tumor growth in preclinical models.[7]
However, the efficacy of this approach may depend on the specific resistance mechanism present.[7][8]
Troubleshooting Guides
Problem 1: Difficulty establishing a this compound-resistant cell line.
-
Issue: Cells are not developing resistance or are dying off completely at higher this compound concentrations.
-
Possible Cause & Solution:
-
Inappropriate Starting Concentration: Starting with too high a concentration of this compound can lead to widespread cell death before resistance can emerge. Begin with a concentration close to the IC50 of the parental cell line and gradually increase the dose in a stepwise manner.
-
Continuous vs. Intermittent Exposure: Continuous high-dose exposure might be too toxic. Consider an intermittent dosing schedule where cells are exposed to this compound for a period (e.g., 48-72 hours) and then allowed to recover in drug-free medium until their growth rate is similar to that of the parental cells before the next dose escalation.[1]
-
Cell Line Specifics: Different cell lines have varying intrinsic sensitivities and propensities to develop resistance. Ensure the chosen cell line is appropriate for the study (e.g., harbors an activating EGFR mutation).
-
Problem 2: Inconsistent results in intermittent dosing experiments.
-
Issue: High variability in cell viability or resistance development between replicate experiments.
-
Possible Cause & Solution:
-
Timing of "On" and "Off" Cycles: The duration of the drug exposure and drug-free periods is critical. Precisely control the timing of media changes and drug application. Mathematical modeling combined with experimental data can help optimize these schedules.[9]
-
Initial Seeding Density: Variations in the initial number of cells can significantly impact the dynamics of competition between sensitive and resistant populations. Ensure consistent cell seeding densities across all experiments.
-
"On/Off" vs. "Off/On" Schedule: The order of drug application and withdrawal can influence the outcome. As some studies suggest an "off/on" schedule is more effective, this could be a variable to test and standardize.[5][6]
-
Problem 3: Unable to detect the T790M mutation in a confirmed this compound-resistant cell line.
-
Issue: The cell line exhibits a resistant phenotype (high IC50), but sequencing does not reveal the T790M mutation.
-
Possible Cause & Solution:
-
Alternative Resistance Mechanisms: The resistance may be driven by mechanisms other than the T790M mutation, such as MET amplification or activation of the FGFR1 signaling pathway.[3] Investigate these alternative pathways using techniques like Western blotting for phosphorylated proteins or gene expression analysis.
-
Detection Method Sensitivity: The T790M mutation may be present at a low frequency that is below the detection limit of standard Sanger sequencing. More sensitive methods like digital PCR or next-generation sequencing may be required to detect low-frequency mutations.[1]
-
Heterogeneous Population: The resistant cell line may be a mixed population of cells with different resistance mechanisms. Single-cell cloning and subsequent analysis can help to dissect this heterogeneity.
-
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line (Intermittent Exposure Method)
This protocol is adapted from methodologies described in preclinical studies.[1][10]
-
Cell Seeding: Seed parental EGFR-mutant NSCLC cells (e.g., PC-9) in a culture flask at a standard density.
-
Initial this compound Exposure: Once the cells are adherent and growing, replace the medium with fresh medium containing this compound at a concentration close to the IC50 of the parental cells.
-
Intermittent Dosing Cycle:
-
Expose the cells to this compound for 72 hours.
-
After 72 hours, wash the cells with phosphate-buffered saline (PBS) and replace the medium with drug-free medium.
-
Culture the cells in the drug-free medium until their growth rate is comparable to that of the parental cells.
-
-
Dose Escalation: Once the cells are growing robustly in the presence of the current this compound concentration, double the concentration of this compound for the next 72-hour exposure period.
-
Repeat Cycles: Repeat the intermittent dosing and dose escalation cycles until the cells can proliferate in a high concentration of this compound (e.g., 1-10 µM).
-
Confirmation of Resistance: Periodically assess the IC50 of the cell population using a cell viability assay (e.g., MTT assay) to monitor the development of resistance.
Protocol 2: Western Blot Analysis of EGFR Pathway Activation
This protocol is a standard method to assess the phosphorylation status of key signaling proteins.[8][11]
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with different concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Treatment Schedule to Induce Resistance | Parental IC50 (this compound) | Resistant IC50 (this compound) | Reference |
| PC9/GRc | Continuous Exposure | ~0.01 µM | 17.8 µM | [1] |
| PC9/GRi | Intermittent Exposure | ~0.01 µM | 15.8 µM | [1] |
| H1650GR | Intermittent Exposure | 31.0 ± 1.0 µM | 50.0 ± 3.0 µM | [10] |
| PC9-G | Not Specified | 0.37 ± 0.033 µM | 7.21 ± 1.72 µM | [10] |
Table 2: Emergence of T790M Mutation under Different Dosing Schedules
| Cell Line | Treatment Schedule | This compound Concentration for T790M Detection | T790M Mutation Frequency | Reference |
| PC9/GRc | Continuous | 0.04 µM | 19.8% | [1] |
| PC9/GRi | Intermittent | 1.0 µM | 8.0% | [1] |
Visualizations
Caption: EGFR signaling pathway and mechanisms of this compound resistance.
Caption: Experimental workflows for generating this compound-resistant cell lines.
Caption: Logical relationship between dosing strategies and resistance outcomes.
References
- 1. The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung cancer cell line carrying activating EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing response to this compound in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanism of resistance to this compound mediated by cellular reprogramming and the acquisition of an FGF2-FGFR1 autocrine growth loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneity in resistance mechanisms causes shorter duration of epidermal growth factor receptor kinase inhibitor treatment in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of high-dose pulsatile this compound in non-small-cell lung cancer with acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of high-dose pulsatile this compound in non-small-cell lung cancer with acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Dosing for EGFR-Mutant Non–Small Cell Lung Cancer with Evolutionary Cancer Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming acquired resistance of this compound in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of weekly or daily dosing regimen of this compound in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gefitinib Animal Studies
<
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering toxicity during in vivo animal studies with Gefitinib.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
A1: The most frequently reported toxicities in animal models such as mice and rats include dermatological adverse reactions (skin rash, dryness, hair loss), diarrhea, and hepatotoxicity (liver injury).[1][2][3] These side effects are often dose-dependent and stem from this compound's inhibition of the Epidermal Growth Factor Receptor (EGFR) in healthy tissues where EGFR signaling is crucial for normal function.[4][5]
Q2: My mice are experiencing severe skin rash and weight loss. What is a likely cause and how can I mitigate this?
A2: Severe skin reactions and associated weight loss are common toxicities of this compound, directly linked to its mechanism of EGFR inhibition in the skin.[2][4] EGFR is vital for the growth and maintenance of skin cells (keratinocytes).[6] Inhibition can lead to symptoms like rash, dryness, itching, hair loss, and even abnormal eyelid morphology.[2][4]
Troubleshooting Steps:
-
Dose Reduction: this compound toxicity is dose-dependent. Consider reducing the daily dose. Studies in mice have used doses ranging from 37.5 mg/kg to 150 mg/kg, with higher doses correlating with more severe toxicity and weight loss.[4]
-
Alternative Dosing Schedule: Research suggests that weekly or intermittent dosing regimens may be as effective as daily dosing but with a reduced toxicity profile.[7][8] A weekly dosing protocol in mice showed greater inhibition of downstream signaling pathways (p-EGFR, p-ERK, p-AKT) compared to a daily regimen, suggesting better efficacy with potentially fewer side effects.[7][9]
-
Strain Selection: Different mouse strains can exhibit varying sensitivity. For instance, FVB/N mice showed a much lower survival rate at 150 mg/kg (33.3%) compared to C57BL/6 mice (87.5%) at the same dose, indicating FVB/N mice are more sensitive to this compound's toxic effects.[4]
Q3: How can I manage this compound-induced diarrhea in my animal model?
A3: Diarrhea is a dose-limiting toxicity for many EGFR inhibitors.[10][11] The underlying mechanism is thought to involve excessive chloride secretion in the intestines, leading to water accumulation.[10][12] In animal models, this compound has been shown to cause significant atrophy of the small-intestinal wall, reducing the absorptive surface area.[10][11]
Management Strategies:
-
Symptomatic Treatment: Standard anti-diarrheal medications like loperamide can be effective.[13]
-
Dose Modification: As with skin toxicity, reducing the dose or switching to an intermittent schedule can alleviate gastrointestinal side effects.[10]
-
Dietary Adjustments: Ensuring proper hydration and nutritional support is critical. Dietary changes, such as increasing fiber, may help manage symptoms.[12]
Q4: I'm observing signs of liver injury (hepatotoxicity) in my rats. What are the mechanisms and potential solutions?
A4: Hepatotoxicity is a serious side effect of this compound.[3] Studies in mice and zebrafish larvae show that this compound can induce liver damage in a dose-dependent manner, leading to increased liver enzymes (ALT/AST), histopathological changes, and apoptosis.[3][14][15] The mechanism may be linked to the generation of reactive oxygen species (ROS) and alterations in the expression of cytochrome P450 enzymes, such as CYP1A1, CYP2D9, and CYP2D10.[3]
Troubleshooting and Mitigation:
-
Co-administration with Hepatoprotective Agents: Studies have shown that co-administration of antioxidants can mitigate liver damage. For example, Naringin (NG) was found to protect against this compound-induced hepatotoxicity in mice by reducing oxidative stress and inhibiting apoptosis and autophagy.[16]
-
Avoid Co-administration with Certain Drugs: Be cautious when co-administering other compounds. For example, the combination of this compound and Acetaminophen (APAP) was shown to significantly exacerbate liver injury in mice.[15]
-
Monitor Liver Function: Regularly monitor serum levels of liver enzymes (ALT, AST) to detect early signs of toxicity.
Quantitative Data Summary
Table 1: Dose-Dependent Toxicity of this compound in Mice
| Mouse Strain | Dose (Oral, Daily) | Key Toxicities Observed | Survival Rate | Reference |
|---|---|---|---|---|
| C57BL/6 | 75 mg/kg | Abnormal eyelids | Not specified | [4] |
| C57BL/6 | 150 mg/kg | Significant weight loss, ~20% decrease in skin moisture, hair loss | 87.5% (at Day 21) | [4] |
| FVB/N | 150 mg/kg | Significant weight loss, severe abnormal eyelids | 33.3% (at Day 7) | [4] |
| ICR | 200 mg/kg | Increased liver weight and liver index, decreased body weight | Not specified | [16] |
| ICR | 400 mg/kg | Decreased body weight and survival rate, injured liver function | Not specified |[3] |
Table 2: Mitigation of this compound-Induced Hepatotoxicity in ICR Mice
| Treatment Group | Key Liver Biomarkers | Outcome | Reference |
|---|---|---|---|
| This compound (200 mg/kg) | Increased ALT, AST; Decreased GSH, SOD | Significant liver injury | [16] |
| This compound (200 mg/kg) + Naringin (100 mg/kg) | Decreased ALT, AST; Increased GSH, SOD, CAT | Significant protection against liver damage | [16] |
| this compound (200 mg/kg) + Naringin (200 mg/kg) | Further decrease in ALT, AST and increase in antioxidants | Dose-dependent protective effect |[16] |
Experimental Protocols
Protocol 1: Induction and Assessment of this compound Skin Toxicity in Mice
-
Animal Model: C57BL/6 or FVB/N mice.[4]
-
Drug Preparation: Suspend this compound in distilled water.[4]
-
Administration: Administer this compound daily via oral gavage for up to 49 days. Control group receives the vehicle (distilled water).[4]
-
Dosage Groups:
-
Control (Vehicle)
-
This compound 37.5 mg/kg/day
-
This compound 75 mg/kg/day
-
This compound 150 mg/kg/day[4]
-
-
Toxicity Monitoring:
-
Body Weight and Survival: Record weekly.[4]
-
Skin Moisture: Measure weekly using a dermal moisture meter.[4]
-
Clinical Signs: Observe for skin dryness, rash, hair loss, itching behavior, and abnormal eyelids.[2][4]
-
Histopathology: At the end of the study, collect skin samples for H&E staining to assess epidermal thickening and inflammatory cell infiltration.[2]
-
Protocol 2: Evaluation of Hepatotoxicity Mitigation by Naringin
-
Animal Model: Female ICR mice.[16]
-
Acclimatization: House animals for one week prior to the experiment with standard food and water.
-
Grouping (n=10 per group):
-
Control Group
-
This compound (GEF) Group: 200 mg/kg
-
NG 50 + GEF Group: Naringin (50 mg/kg) + this compound (200 mg/kg)
-
NG 100 + GEF Group: Naringin (100 mg/kg) + this compound (200 mg/kg)
-
NG 200 + GEF Group: Naringin (200 mg/kg) + this compound (200 mg/kg)[16]
-
-
Administration: Administer all treatments orally for a specified period.
-
Endpoint Analysis:
-
Serum Analysis: Collect blood to measure ALT and AST levels.[16]
-
Liver Homogenate: Prepare liver tissue homogenates to measure levels of antioxidants like glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).[16]
-
Histopathology: Perform H&E staining on liver sections to assess tissue damage.[16]
-
Visualizations
Caption: this compound inhibits EGFR, blocking proliferation signals in cancer cells but also causing toxicity in healthy tissues.
Caption: Workflow for an in vivo study evaluating an agent to mitigate this compound toxicity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound-Induced Cutaneous Toxicities in Brown Norway Rats Are Associated with Macrophage Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the hepatotoxicity and potential mechanism of this compound based on CYP450 in mice and AML12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of this compound on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 7. Effect of weekly or daily dosing regimen of this compound in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Mechanism of hepatotoxicity of first-line tyrosine kinase inhibitors: this compound and afatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Combination of this compound and Acetaminophen Exacerbates Hepatotoxicity via ROS-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naringin alleviates this compound-induced hepatotoxicity through anti-oxidation, inhibition of apoptosis, and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Gefitinib Results in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with Gefitinib in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in this compound IC50 values between experiments?
A1: Inconsistent IC50 values for this compound can arise from several factors:
-
Cell Line Integrity: Ensure your cell lines are routinely authenticated. Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[1][2] It is also crucial to use cells at a consistent and low passage number, as prolonged culturing can lead to phenotypic and genotypic drift.
-
Assay Conditions: Minor variations in cell seeding density, serum concentration in the culture medium, and incubation times can significantly impact results. Human blood serum, for instance, can diminish the inhibitory effects of EGFR-targeted drugs.[3]
-
This compound Preparation and Storage: this compound is sparingly soluble in aqueous solutions and can precipitate.[4][5] Prepare fresh dilutions from a concentrated stock in DMSO for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Biological Variability: The inherent biological variability of cells can contribute to minor fluctuations in results. Performing multiple independent experiments is key to establishing a reliable IC50 value.
Q2: My this compound-sensitive cell line is showing increased resistance. What could be the cause?
A2: The development of resistance to this compound in vitro is a known phenomenon. Potential causes include:
-
Acquired Resistance Mutations: The most common mechanism is the acquisition of the T790M "gatekeeper" mutation in the EGFR kinase domain, which reduces the binding affinity of this compound.[6][7]
-
Activation of Bypass Pathways: Cells can develop resistance by activating alternative signaling pathways to bypass the EGFR blockade. This can include the amplification of MET or the induction of the FGF2-FGFR1 autocrine loop.[8][9]
-
Epithelial-to-Mesenchymal Transition (EMT): Overexpression of transcription factors like Twist1 can induce EMT and contribute to EGFR-TKI resistance.[6]
-
Long-term Culture: Continuous culture, especially with intermittent or continuous low-dose this compound exposure, can select for resistant clones.[10]
Q3: I am not observing the expected decrease in EGFR phosphorylation after this compound treatment. What should I check?
A3: If you are not seeing a reduction in phosphorylated EGFR (p-EGFR) levels via Western Blot, consider the following:
-
This compound Concentration and Treatment Time: Ensure you are using an appropriate concentration of this compound and a sufficient treatment duration. Titrate both to determine the optimal conditions for your specific cell line.
-
Ligand Stimulation: The inhibitory effect of this compound is most evident when the EGFR pathway is activated. Serum-starve your cells before treating with this compound, followed by stimulation with EGF to observe a robust decrease in p-EGFR.
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for both total EGFR and p-EGFR.
-
Cell Line Characteristics: Some cell lines may have constitutively active downstream signaling pathways that are independent of EGFR phosphorylation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues with this compound experiments.
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers per well. Allow cells to adhere and distribute evenly before adding the drug. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Solubilization of Formazan (MTT Assay) | Ensure complete dissolution of the formazan crystals by adding an adequate volume of solubilization solution and mixing thoroughly.[11] |
| Interference from this compound | At high concentrations, this compound's color or fluorescence might interfere with the assay readout.[12] Run proper vehicle and no-cell controls to account for this. |
| Serum Concentration Fluctuations | Maintain a consistent serum percentage across all experiments, as serum components can affect this compound's efficacy.[3] |
Issue 2: Lack of Expected Cytotoxicity in Sensitive Cell Lines
| Potential Cause | Recommended Action |
| This compound Degradation | This compound solutions should be freshly prepared. Aqueous solutions are not recommended for storage for more than a day.[4][5] |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response curve to confirm the expected IC50 range for your cell line. |
| Cell Line Misidentification | Authenticate your cell line using Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells.[1][2] |
| Development of Drug Resistance | If the cell line has been in culture for an extended period, it may have acquired resistance. Test for common resistance markers like the T790M mutation.[6][7] |
Issue 3: Inconsistent Western Blot Results for p-EGFR
| Potential Cause | Recommended Action |
| Suboptimal Protein Extraction | Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation states. |
| Low p-EGFR Signal | Stimulate serum-starved cells with EGF (e.g., 100 ng/ml for 5 minutes) to induce a strong and detectable p-EGFR signal.[13] |
| Inefficient Antibody Binding | Optimize antibody concentrations and incubation times. Ensure the use of a suitable blocking buffer. |
| Loading Inconsistencies | Use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading. Quantify band intensities using densitometry. |
Quantitative Data Summary
The following tables summarize the variability of this compound's effect across different non-small cell lung cancer (NSCLC) cell lines.
Table 1: this compound IC50 Values in Various NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (µM) | Reference |
| PC9 | Exon 19 Deletion | < 1 (highly sensitive) | [14] |
| PC9 | Exon 19 Deletion | 0.020 ± 0.003 | [15] |
| PC9/GR | Exon 19 Deletion, T790M | 5.311 ± 0.455 | [15] |
| H1650 | Exon 19 Deletion | 31.0 ± 1.0 | [6][7] |
| H1650GR | Exon 19 Deletion | 50.0 ± 3.0 | [6][7] |
| HCC827 | Exon 19 Deletion | 0.08 ± 0.02 | [16] |
| HCC827 GR | Exon 19 Deletion, MET Amp | 26.53 ± 0.96 | [16] |
| A549 | Wild-Type | > 10 (resistant) | [14] |
| H1975 | L858R, T790M | > 10 (resistant) | [14] |
Table 2: Inhibition of EGFR Phosphorylation by this compound
| Cell Line | EGFR Mutation | Treatment | Fold Decrease in p-EGFR | Reference |
| H-1650 | del L747-P753 | This compound/EGF | 4.7 to 45-fold | [17] |
| H-1734 | Wild-Type | This compound/EGF | Moderate Inhibition | [17] |
| H-1975 | L858R, T790M | This compound/EGF | Minimal Inhibition | [17] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell proliferation.[11][18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 180 µl of culture medium.[18][19] Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 20 µl of the desired this compound concentrations to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µl of 5 mg/ml MTT solution in PBS to each well.[19]
-
Formazan Formation: Incubate for an additional 4 hours at 37°C.[19]
-
Solubilization: Carefully remove the medium and add 150-180 µl of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes. Read the absorbance at 490 nm or 570 nm using a microplate reader.[11][19]
Western Blot for Phospho-EGFR (p-EGFR)
This protocol outlines the key steps for detecting changes in EGFR phosphorylation.[13][20][21]
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight.
-
This compound Incubation: Pre-treat the cells with the desired concentrations of this compound for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/ml EGF for 5 minutes at 37°C.[13]
-
Protein Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-EGFR (e.g., Tyr1173) and total EGFR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing this compound efficacy.
Caption: A decision tree for troubleshooting inconsistent this compound results.
References
- 1. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Overcoming acquired resistance of this compound in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming acquired resistance of this compound in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mechanism of resistance to this compound mediated by cellular reprogramming and the acquisition of an FGF2-FGFR1 autocrine growth loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Cell Signaling Technology [cellsignal.com]
- 14. This compound (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptome Profiling of Acquired this compound Resistant Lung Cancer Cells Reveals Dramatically Changed Transcription Programs and New Treatment Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIF-1 Inhibitor YC-1 Reverses the Acquired Resistance of EGFR-Mutant HCC827 Cell Line with MET Amplification to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. Cell viability through MTT assay [bio-protocol.org]
- 19. MTT assay [bio-protocol.org]
- 20. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
impact of intermittent vs continuous Gefitinib exposure in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of intermittent versus continuous Gefitinib exposure in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in experimental setup between continuous and intermittent this compound exposure in vitro?
A1: The core difference lies in the duration and consistency of drug application. In a continuous exposure model, cancer cell lines are cultured in a medium containing a constant concentration of this compound, with the medium being regularly refreshed to maintain the drug level. For an intermittent exposure model, cells are treated with this compound for a defined period (e.g., 72 hours), after which the drug-containing medium is removed, the cells are washed, and then they are cultured in a drug-free medium for a subsequent period before the cycle may be repeated.[1]
Q2: How do continuous and intermittent this compound exposure affect the development of drug resistance in cancer cell lines?
A2: Continuous exposure to this compound has been shown to more effectively select for drug-resistant clones, particularly those harboring the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) gene.[1] This "gatekeeper" mutation increases the affinity of EGFR for ATP, which reduces the binding efficacy of EGFR tyrosine kinase inhibitors (TKIs) like this compound.[2] In contrast, intermittent exposure may lead to a less stable resistance phenotype, which can decrease after a period of culture in a drug-free medium.[1] For example, in the PC9 lung cancer cell line, resistance was observed after 42 weeks of continuous exposure, while it appeared sooner, at 18 weeks, with intermittent exposure, though this resistance was less stable.[1][3]
Q3: What is the role of the T790M mutation in this compound resistance, and how do the exposure methods influence its emergence?
A3: The T790M mutation is a common mechanism of acquired resistance to first-generation EGFR-TKIs.[2][4][5] Studies have shown that continuous this compound exposure can lead to the detection of the T790M mutation at significantly lower drug concentrations compared to intermittent exposure.[1] For instance, in PC9 cells, the T790M mutation was detected at a 25-fold lower this compound concentration under continuous exposure (0.04 μM) versus intermittent exposure (1.0 μM).[1] The frequency of the T790M mutation was also higher in the continuously exposed cells.[1]
Q4: Which signaling pathways are primarily affected by this compound, and how does this relate to the observed cellular effects?
A4: this compound primarily targets the EGFR signaling pathway. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, it inhibits the receptor's autophosphorylation and blocks downstream signaling.[6][7] This disruption affects key pathways crucial for cell proliferation and survival, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[6][8][9] Inhibition of these pathways can lead to reduced cancer cell proliferation and induction of apoptosis.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our experiments.
-
Possible Cause 1: Cell Line Authenticity and Passage Number.
-
Recommendation: Ensure your cell line is authentic and has not been passaged excessively. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly perform cell line authentication.
-
-
Possible Cause 2: Variability in Drug Exposure Time.
-
Recommendation: Strictly adhere to the planned exposure duration in your protocol. For assays like MTT or MTS, ensure the incubation time with this compound is consistent across all plates and experiments.[10]
-
-
Possible Cause 3: Serum Concentration in Culture Medium.
-
Recommendation: The concentration of serum in your culture medium can affect the bioavailability and efficacy of this compound. Use a consistent and clearly reported serum concentration in your methods.
-
Issue 2: Failure to induce a stable this compound-resistant cell line with intermittent exposure.
-
Possible Cause 1: Insufficient Drug Concentration or Exposure Time.
-
Possible Cause 2: Reversal of Resistance.
-
Recommendation: Resistance developed through intermittent exposure can be less stable and may revert in drug-free periods.[1] To counteract this, you might need to shorten the drug-free intervals or re-challenge the cells with the drug more frequently.
-
Issue 3: Not detecting the T790M mutation in your resistant cell line.
-
Possible Cause 1: Alternative Resistance Mechanisms.
-
Recommendation: Resistance to this compound is not solely mediated by the T790M mutation. Other mechanisms include amplification of the MET oncogene, activation of alternative signaling pathways like the FGF2-FGFR1 autocrine loop, or cellular reprogramming.[11] Investigate these alternative pathways using appropriate molecular biology techniques.
-
-
Possible Cause 2: Insensitivity of Detection Method.
-
Recommendation: The T790M mutation might be present at a low frequency. Methods like direct sequencing may not be sensitive enough to detect it.[1] Consider using more sensitive techniques such as pyrosequencing or digital PCR.
-
Data Presentation
Table 1: Comparison of Continuous vs. Intermittent this compound Exposure on PC9 Cells
| Parameter | Continuous Exposure (PC9/GRc) | Intermittent Exposure (PC9/GRi) | Reference |
| Time to Resistance | 42 weeks | 18 weeks | [1] |
| This compound IC50 | 17.8 µM | 15.8 µM | [1] |
| Stability of Resistance | Stable | Decreased after 8 weeks in drug-free medium | [1] |
| T790M Detection Threshold | 0.04 µM | 1.0 µM | [1] |
| T790M Mutation Frequency | ~20% | 8% | [1] |
Table 2: IC50 Values of this compound in Various NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (µM) | Reference |
| PC9 | Exon 19 Deletion | <1 (highly sensitive) | [10] |
| H1650 | Exon 19 Deletion | 31.0 ± 1.0 | [4][5] |
| H1650GR (Resistant) | Exon 19 Deletion | 50.0 ± 3.0 | [4][5] |
| A549 | Wild-Type | 10 | [10] |
| H1975 | L858R & T790M | >10 (resistant) | [10] |
Experimental Protocols
1. Establishment of this compound-Resistant Cell Lines (PC9)
-
Parental Cell Line: PC9 (human lung adenocarcinoma with an activating EGFR mutation).
-
Continuous Exposure Method:
-
Culture PC9 cells in standard medium.
-
Initiate treatment with a low concentration of this compound (e.g., 0.01 µM).
-
Continuously expose the cells to this compound, doubling the concentration at each passage until a final concentration of 1.0 µM is reached.[1]
-
The medium containing this compound should be changed regularly.
-
-
Intermittent Exposure Method:
-
Culture PC9 cells in standard medium.
-
Expose cells to a specific concentration of this compound for 72 hours.[1]
-
After 72 hours, wash the cells with PBS to remove the drug.
-
Culture the cells in a this compound-free medium until their growth rate is comparable to the parental cells.[1]
-
Repeat the cycle, potentially with increasing concentrations of this compound.
-
2. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 105 cells/ml.[10]
-
After 24 hours of incubation, add various concentrations of this compound to the wells.
-
Incubate the plate for 72 hours at 37°C.[10]
-
Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for an additional 4 hours.[10]
-
Remove the medium and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 560 nm using a microplate reader to determine cell viability. The IC50 value is the concentration of this compound that causes a 50% reduction in absorbance.[10]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for generating this compound-resistant cell lines.
References
- 1. The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung cancer cell line carrying activating EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming acquired resistance of this compound in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming acquired resistance of this compound in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinPGx [clinpgx.org]
- 10. This compound (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mechanism of resistance to this compound mediated by cellular reprogramming and the acquisition of an FGF2-FGFR1 autocrine growth loop - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Compensatory Signaling in Gefitinib-Resistant Cancers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating compensatory signaling pathways that emerge after treatment with Gefitinib, an EGFR tyrosine kinase inhibitor (TKI).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when studying this compound resistance.
Q1: What are the primary compensatory signaling pathways activated after this compound treatment?
When tumor cells develop resistance to this compound, they often activate alternative signaling pathways to bypass the EGFR blockade. These "bypass tracks" reactivate critical downstream pro-survival cascades like the PI3K/AKT and MAPK/ERK pathways.[1][2] The most commonly observed compensatory mechanisms include:
-
MET Amplification: The MET proto-oncogene can become amplified, leading to overexpression and constitutive activation of the MET receptor tyrosine kinase. This reactivates the PI3K/AKT pathway, often through phosphorylation of ERBB3 (HER3).[3] MET amplification is detected in approximately 5-20% of lung cancer patients who develop resistance to this compound or Erlotinib.[3]
-
AXL Activation: Overexpression and activation of the AXL receptor tyrosine kinase is another established resistance mechanism.[4][5] AXL signaling can also reactivate the PI3K/AKT and MAPK pathways, promoting cell survival and proliferation.[4][5]
-
HER2 (ERBB2) Activation: Increased expression or amplification of HER2, another member of the ErbB family, can lead to resistance. HER2 can form heterodimers with other ErbB receptors, including a this compound-inhibited EGFR, to continue downstream signaling.[6]
-
IGF-1R Signaling: The Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway can be upregulated, leading to the activation of PI3K/AKT and promoting cell survival.[7][8] High expression of IGF-1R has been correlated with this compound resistance in several studies.[9]
Q2: My EGFR-mutant cells are showing resistance to this compound. What molecular alterations should I investigate first?
A logical first step is to investigate the two most frequent mechanisms of acquired resistance:
-
Secondary EGFR Mutations: The most common on-target resistance mechanism is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation sterically hinders the binding of this compound to the ATP-binding pocket of the EGFR kinase domain.
-
MET Amplification: As the most common bypass pathway, amplification of the MET gene should be assessed. This can be done via Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR).
If these are negative, you should then proceed to investigate the activation of other receptor tyrosine kinases such as AXL and HER2, or the upregulation of the IGF-1R pathway.
Q3: How can I experimentally confirm the activation of a specific bypass pathway in my resistant cell line?
Confirmation typically involves a combination of techniques:
-
Western Blotting: This is essential to check for the increased phosphorylation of the suspected bypass receptor (e.g., p-MET, p-AXL, p-HER2) and key downstream signaling nodes (e.g., p-AKT, p-ERK). You should compare the resistant cell line to its parental, sensitive counterpart, both with and without this compound treatment.
-
Quantitative PCR (qPCR): This method is used to determine if a gene, such as MET, is amplified in the resistant cells compared to the sensitive parental line.
-
Co-Immunoprecipitation (Co-IP): This technique can be used to investigate interactions between receptor tyrosine kinases, for example, to see if MET is forming a complex with HER3 to drive PI3K/AKT signaling.[3]
-
Functional Assays: To confirm that the bypass pathway is driving resistance, you can use a specific inhibitor for that pathway (e.g., a MET inhibitor like Crizotinib or an AXL inhibitor) in combination with this compound. A restoration of sensitivity to this compound would confirm the role of the bypass pathway.
Section 2: Data Presentation
This section provides quantitative data on this compound resistance in various non-small cell lung cancer (NSCLC) cell lines.
Table 1: this compound IC50 Values in Sensitive vs. Resistant NSCLC Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The data below illustrates the shift in IC50 values as cells acquire resistance.
| Cell Line | EGFR Status | Resistance Mechanism | This compound IC50 (Parental) | This compound IC50 (Resistant) | Fold Resistance | Reference |
| HCC827 | Exon 19 Del | MET Amplification | ~10 nM | >10 µM | >1000 | [2] |
| PC9 | Exon 19 Del | Not Specified | 77.26 nM | >4 µM | >51 | [10] |
| H292 | Wild-Type | AXL Upregulation | 23 nM | 11.6 µM | ~504 | [5] |
| Calu-1 | Wild-Type | High AXL Expression | >10 µM | N/A | N/A | [5] |
| H1299 | Wild-Type | High AXL Expression | >50 µM | N/A | N/A | [4] |
| A549 | Wild-Type | Intermediate AXL | 7.8 µM | N/A | N/A | [5] |
Section 3: Signaling Pathway & Workflow Diagrams
Visual representations of key signaling pathways and experimental workflows are provided below.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: MET amplification bypass pathway in this compound resistance.
Caption: Workflow for investigating this compound resistance mechanisms.
Section 4: Experimental Protocols
Detailed methodologies for key experiments are provided below. Note: These are generalized protocols and may require optimization for specific cell lines and antibodies.
Protocol 1: Western Blot for Phosphorylated Proteins (e.g., p-MET)
This protocol is designed to detect changes in the phosphorylation status of receptor tyrosine kinases.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). Milk is not recommended as it contains phosphoproteins that can increase background.[11]
-
Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Culture sensitive and resistant cells with and without this compound for the desired time. Wash cells with ice-cold PBS, then lyse on ice with inhibitor-supplemented lysis buffer.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins from the gel to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system. Analyze band intensity relative to total protein and loading controls.
Protocol 2: Quantitative PCR (qPCR) for MET Gene Amplification
This protocol determines the relative copy number of the MET gene.
Materials:
-
Genomic DNA extraction kit.
-
TaqMan Copy Number Assay for MET (target gene).
-
TaqMan Copy Number Reference Assay (e.g., RNase P), for a gene in a stable genomic region.
-
qPCR Master Mix.
-
Genomic DNA from a normal cell line (calibrator).
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from both parental (sensitive) and resistant cell lines. Quantify DNA concentration and assess purity.
-
Reaction Setup: Prepare quadruplicate qPCR reactions for each sample. Each reaction should contain Master Mix, the MET or RNase P assay, and 20 ng of genomic DNA.
-
Thermocycling: Run the qPCR plate on a real-time PCR instrument using standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[12]
-
Data Analysis:
-
Calculate the ΔCt for each sample: ΔCt = (Ct of MET) - (Ct of RNase P).
-
Calculate the ΔΔCt: ΔΔCt = (ΔCt of resistant sample) - (ΔCt of parental/calibrator sample).
-
Determine the relative copy number (fold change): Fold Change = 2^(-ΔΔCt).[13]
-
A fold change significantly greater than 2 is indicative of gene amplification.
-
Protocol 3: Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability to determine the IC50 of this compound.
Materials:
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells (e.g., 2,500-5,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.[14]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for 48-72 hours.[15]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized viability versus the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Section 5: Troubleshooting Guides
This section provides solutions to common problems encountered during experiments.
Troubleshooting: Western Blot for Phospho-Proteins
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Signal | Insufficient protein phosphorylation. | Stimulate cells with the appropriate ligand (e.g., HGF for MET) before lysis to induce phosphorylation. |
| Phosphatase activity during lysis. | Ensure fresh, potent phosphatase and protease inhibitors are added to the lysis buffer immediately before use. Keep samples on ice at all times.[11] | |
| Incorrect antibody dilution. | Optimize the primary antibody concentration. Start with the manufacturer's recommended dilution and perform a titration. | |
| Poor protein transfer. | Confirm transfer with Ponceau S staining. Ensure good contact between the gel and membrane. | |
| High Background | Blocking agent is inappropriate. | Avoid using non-fat dry milk for blocking as it contains phosphoproteins. Use 3-5% BSA in TBST instead.[11] |
| Insufficient washing. | Increase the number and duration of TBST washes after primary and secondary antibody incubations. | |
| Secondary antibody is non-specific. | Run a control lane with only the secondary antibody to check for non-specific binding. | |
| Multiple Bands | Protein degradation. | Use fresh protease inhibitors and handle lysates quickly and on ice. |
| Antibody cross-reactivity. | Check the antibody datasheet for known cross-reactivities. Test a different antibody against your target. |
Troubleshooting: Co-Immunoprecipitation (Co-IP)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Prey Protein Pulled Down | Protein-protein interaction is weak or transient. | Use a cross-linking agent (e.g., DSP) before cell lysis to stabilize the interaction. Optimize lysis buffer; a harsh buffer (like RIPA) can disrupt interactions. Try a milder buffer (e.g., Triton X-100 based).[16] |
| Prey protein is not expressed. | Confirm expression of both bait and prey proteins in the input lysate via Western blot.[17] | |
| Antibody is masking the interaction site. | Use an antibody that targets a different region of the bait protein (e.g., a C-terminal vs. N-terminal antibody). | |
| High Background / Non-specific Binding | Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer (e.g., slightly increase salt or detergent concentration).[18] |
| Antibody binds non-specifically to beads. | Pre-clear the lysate by incubating it with beads alone before adding the antibody. This removes proteins that non-specifically bind to the beads.[18] | |
| Too much lysate or antibody used. | Reduce the amount of total protein lysate used for the IP. Perform an antibody titration to find the optimal concentration. | |
| Bait Protein is Pulled Down, but IgG Heavy/Light Chains Obscure Prey Protein | Prey protein is the same size as IgG chains (~50 kDa or ~25 kDa). | Use a Co-IP kit with magnetic beads that allows for covalent antibody crosslinking. Alternatively, use secondary antibodies that are specific for the native (non-denatured) primary antibody or light-chain specific secondary antibodies.[16] |
References
- 1. Detection of MET and SOX2 amplification by quantitative real-time PCR in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MET amplification leads to this compound resistance in lung cancer by activating ERBB3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming the Intrinsic this compound-resistance via Downregulation of AXL in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in this compound-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis for sensitivity and acquired resistance to this compound in HER2-overexpressing human gastric cancer cell lines derived from liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Insulin-like growth factor-1 receptor (IGF-1R) as a biomarker for resistance to the tyrosine kinase inhibitor this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. 2.2. Cell Viability Assay [bio-protocol.org]
- 15. This compound sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 18. ptglab.com [ptglab.com]
Validation & Comparative
A Preclinical Showdown: Gefitinib vs. Osimertinib in the Battle for the Brain
For researchers, scientists, and drug development professionals, understanding the preclinical efficacy of targeted therapies against brain metastases is paramount. This guide provides an objective comparison of two prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Gefitinib and Osimertinib, in preclinical models of brain metastases. The following analysis is based on experimental data from key studies in the field.
At a Glance: Key Performance Metrics
Osimertinib demonstrates superior brain penetration and anti-tumor activity in preclinical models of EGFR-mutant non-small cell lung cancer (NSCLC) brain metastases when compared to this compound. This enhanced efficacy is largely attributed to its ability to more effectively cross the blood-brain barrier and achieve higher concentrations in the brain.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, highlighting the differences in brain penetration and in vivo efficacy between this compound and Osimertinib.
Table 1: Brain Penetration in Preclinical Models [1]
| Drug | Brain:Plasma Cmax Ratio | Unbound Brain-to-Plasma Partition Ratio (Kp,uu,brain) |
| This compound | 0.21 | 0.02 |
| Osimertinib | 3.41 | 0.39 |
Table 2: In Vivo Efficacy in PC9 Mouse Brain Metastases Model
| Drug | Dosage | Effect on Tumor Growth | Survival Outcome |
| This compound | Not explicitly stated in a head-to-head efficacy study with a graphical tumor volume depiction. However, other studies suggest it has activity against brain metastases, though often requiring higher doses.[2] | Inferred to be less effective than Osimertinib in achieving tumor regression in the brain at clinically relevant doses. | Not directly compared in the primary study. |
| Osimertinib | 5 and 25 mg/kg once daily | Induced sustained tumor regression as measured by bioluminescence.[1] | Significantly improved survival in the mouse model.[1] |
Experimental Protocols
The following methodologies are based on the key preclinical study comparing this compound and Osimertinib in a brain metastases model.[1]
Cell Line and Culture
-
Cell Line: Human NSCLC cell line PC9, which harbors an EGFR exon 19 deletion mutation.
-
Modification: The PC9 cells were transfected with a vector containing the luciferase gene (PC9-Luc) to enable monitoring of tumor growth via bioluminescence imaging.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, and 1% penicillin-streptomycin.
Animal Model
-
Species: Female athymic nude mice.
-
Metastasis Induction: Brain metastases were established by injecting PC9-Luc cells into the internal carotid artery. This method is designed to reliably produce brain metastases.
-
Tumor Growth Monitoring: Tumor burden in the brain was monitored non-invasively using bioluminescence imaging at regular intervals.
Drug Administration
-
Vehicle: Drugs were formulated in a vehicle suitable for oral gavage.
-
Dosing: Mice were treated with either vehicle, this compound, or Osimertinib once daily by oral gavage. Doses for Osimertinib were 5 and 25 mg/kg.
Endpoint Analysis
-
Tumor Growth: Tumor bioluminescence was measured to quantify the change in tumor volume over time.
-
Survival: The overall survival of the mice in each treatment group was monitored.
-
Pharmacokinetics: Drug concentrations in plasma and brain tissue were measured at various time points after administration to determine brain penetration.
Visualizing the Mechanisms and Methods
To better understand the underlying biology and experimental design, the following diagrams were created using the DOT language.
References
Validating Gefitinib Target Engagement in Live Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug molecule interacts with its intended target within a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two widely used methods for validating the target engagement of Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in live cells: the Cellular Thermal Shift Assay (CETSA) and Western blotting for downstream signaling.
This compound is a small molecule inhibitor that targets the ATP-binding site of the EGFR tyrosine kinase, thereby blocking the signaling pathways that contribute to tumor cell proliferation and survival.[1] Verifying that this compound effectively engages EGFR in a cellular context is paramount for interpreting its biological effects and for the development of more potent and selective cancer therapeutics.
This guide will delve into the principles, experimental protocols, and comparative performance of CETSA and phospho-EGFR Western blotting. We will also briefly compare this compound's target engagement profile with other kinase inhibitors, Dasatinib and Staurosporine.
Comparative Analysis of Target Engagement Methods
The choice of method for validating target engagement depends on several factors, including the specific research question, available resources, and desired throughput. Below is a summary of the key features of CETSA and phospho-EGFR Western blotting for assessing this compound target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | Phospho-EGFR Western Blotting |
| Principle | Measures the thermal stabilization of a target protein upon ligand binding.[2] | Measures the inhibition of downstream signaling by quantifying the phosphorylation state of the target protein. |
| Directness of Target Engagement | Direct measure of physical binding between the drug and the target protein. | Indirect measure of target engagement by assessing the functional consequence of binding (inhibition of kinase activity). |
| Label-free | Yes, does not require modification of the drug or the target protein. | Yes, for the drug, but requires specific antibodies for the target protein and its phosphorylated form. |
| Throughput | Can be adapted for higher throughput formats. | Generally lower throughput, especially when analyzing multiple conditions. |
| Quantitative Readout | Provides a thermal shift (ΔTm) or isothermal dose-response curve. | Provides semi-quantitative data on protein phosphorylation levels. |
| Information Provided | Confirms direct binding and can be used to determine apparent binding affinity in a cellular context. | Confirms functional inhibition of the target's enzymatic activity. |
| Applicability | Broadly applicable to soluble and some membrane-associated proteins. | Specific to targets with measurable downstream signaling events (e.g., phosphorylation). |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein, EGFR, increases the protein's thermal stability.[2] This increased stability results in less protein denaturation and aggregation upon heating.
Key Steps:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured, aggregated proteins).
-
Protein Quantification: Quantify the amount of soluble EGFR in the supernatant using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature to generate a melting curve. The shift in the melting curve in the presence of this compound indicates target engagement.
Phospho-EGFR Western Blotting
This method assesses the functional consequence of this compound binding to EGFR by measuring the inhibition of its kinase activity. Upon activation, EGFR undergoes autophosphorylation on specific tyrosine residues. This compound binding to the ATP-binding pocket prevents this autophosphorylation.
Key Steps:
-
Cell Treatment: Pre-treat cultured cells with various concentrations of this compound for a specified time.
-
Stimulation: Stimulate the cells with a ligand that activates EGFR, such as epidermal growth factor (EGF), to induce autophosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated EGFR (e.g., phospho-EGFR Tyr1173) and total EGFR.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR. A decrease in this ratio with increasing this compound concentration indicates target engagement and inhibition.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound obtained from cellular target engagement and functional assays.
| Parameter | Cell Line | Value | Method | Reference |
| IC50 (EGFR Autophosphorylation) | A431 | ~25 nM | Western Blot | [3] |
| IC50 (Cell Growth) | NCI-H3255 (EGFR mutant) | 3 nM | MTT Assay | |
| IC50 (Cell Growth) | Calu-3 (EGFR wild-type) | 1.4 µM | MTT Assay | |
| Thermal Shift (ΔTm) | K-562 (for off-target kinases) | Not significant for primary targets in this cell line | CETSA-PEA | [2] |
Comparison with Other Kinase Inhibitors
To understand the specificity of this compound, its target engagement profile is often compared with other kinase inhibitors.
-
Dasatinib: A broader spectrum kinase inhibitor that targets BCR-ABL and Src family kinases. In CETSA experiments, Dasatinib induces a significant thermal shift in its known targets, which is distinct from the profile observed with this compound.[2]
-
Staurosporine: A potent but non-selective protein kinase inhibitor. It is often used as a positive control in CETSA experiments as it stabilizes a wide range of kinases.[2]
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the EGFR signaling pathway, the mechanism of this compound action, and the experimental workflows.
EGFR signaling pathway and this compound's mechanism of action.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gefitinib's Impact on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gefitinib's performance against the second-generation EGFR inhibitor, Afatinib, with a focus on their effects on downstream signaling pathways. Experimental data is presented to support the comparative analysis, alongside detailed protocols for key experimental procedures.
Data Presentation
The following tables summarize the quantitative effects of this compound and its comparator, Afatinib, on key downstream signaling molecules and cellular processes.
Table 1: Comparative IC50 Values for Inhibition of EGFR Phosphorylation
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Afatinib IC50 (nM) | Reference |
| NR6wtEGFR | Wild-Type | 37 | - | [1] |
| NR6W | Wild-Type | 26 | - | [1] |
| Ba/F3 | Wild-Type | - | 31 | [2] |
| PC-9 | Exon 19 Deletion | - | 0.8 | [2] |
| H3255 | L858R | - | 0.3 | [2] |
| PC-9/ER | T790M | - | 165 | [2] |
| H1975 | L858R/T790M | - | 57 | [2] |
| NCI-H1975 | L858R/T790M | >1000 | 100 | [3] |
Table 2: Comparative IC50 Values for Inhibition of Downstream Signaling Molecules
| Target Molecule | Cell Line | This compound IC50 (nM) | Afatinib IC50 (nM) | Reference |
| p-Akt | NR6wtEGFR | 220 | - | [1] |
| p-Akt | NR6M (EGFRvIII) | 263 | - | [1] |
| p-PLC-γ | NR6W | 27 | - | [1] |
| p-PLC-γ | NR6M (EGFRvIII) | 369 | - | [1] |
Table 3: Comparative In Vitro Cell Viability (IC50 in µM)
| Cell Line | EGFR Mutation | This compound IC50 (µM) | Afatinib IC50 (µM) | Reference |
| PC9 | Exon 19 del | ~0.001 - 0.01 | <0.001 | [4] |
| H1650 | Exon 19 del | >10 | >10 | [5] |
| H1975 | L858R + T790M | >10 | ~0.1 | [5] |
| H3255 | L858R | <0.01 | <0.001 | [4] |
| A549 | Wild-Type | 1-10 (intermediate) | - | [4] |
Table 4: Comparative In Vivo Efficacy in Xenograft Models
| Drug | Cell Line Xenograft | Dosing | Tumor Growth Inhibition | Reference |
| This compound | CWR22R (prostate) | - | 63% | [6] |
| This compound | PC-9/wt (NSCLC) | 50 mg/kg/day | Significant | [7] |
| Afatinib | H358 (NSCLC) | - | ~80% | [8] |
| Afatinib | BxPC-3 (pancreatic) | 15 mg/kg daily | 89% | |
| Afatinib | H2170 (HER2-amplified lung) | - | Significant | [9] |
| Afatinib | H1781 (HER2-mutant lung) | - | Significant | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blotting for Phosphorylated and Total Protein Analysis
Objective: To qualitatively and semi-quantitatively measure the levels of total and phosphorylated EGFR, Akt, and ERK1/2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of EGFR, Akt, ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or Afatinib at desired concentrations for the indicated times.
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
For quantitative analysis, perform densitometry on the bands using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.
-
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and Afatinib on cancer cell lines and calculate IC50 values.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound or Afatinib for 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Immunohistochemistry (IHC) for Phospho-EGFR in Tumor Tissues
Objective: To visualize the localization and expression of phosphorylated EGFR in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against phospho-EGFR
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution in a pressure cooker or water bath.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Block non-specific binding sites with a blocking solution.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody against phospho-EGFR overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody.
-
Incubate with streptavidin-HRP conjugate.
-
-
Chromogen Development:
-
Apply DAB substrate and monitor for color development.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the slides and mount with a coverslip using mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the staining intensity and localization of phospho-EGFR.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways, experimental workflows, and a comparative overview of this compound and Afatinib.
Caption: EGFR signaling pathway and points of inhibition by this compound and Afatinib.
Caption: Experimental workflow for cross-validating this compound's effects.
Caption: Comparison of this compound and Afatinib characteristics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - The anti-tumor effect of this compound and chloroquine in the mouse xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vivo Efficacy of Novel Gefitinib Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of novel Gefitinib analogs against the parent drug. The data presented is compiled from peer-reviewed studies and aims to offer an objective overview of the performance of these next-generation EGFR inhibitors. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.
Comparative In Vivo Efficacy of this compound and its Analogs
The following table summarizes the in vivo performance of selected this compound analogs compared to this compound. The data highlights key parameters such as the animal model, cancer cell line, dosage, and observed anti-tumor effects.
| Compound | Animal Model | Cancer Cell Line | Dosage & Administration | Key In Vivo Efficacy Findings | Toxicity/Safety Profile |
| This compound | Athymic Nude Mice | H322 (NSCLC) | 60 mg/kg, i.p., daily (5/7 days for 4 weeks) | Significant tumor growth delay observed.[1] | Generally well-tolerated in preclinical models. |
| This compound | Athymic Nude Mice | H157 (NSCLC, this compound-resistant) | 50 mg/kg, i.p., daily (5/7 days for 3 weeks) | No tumor growth delay observed.[1] | Not specified in the study. |
| Compound 15 (4-benzothienyl amino quinazoline derivative) | Nude Mice | Miapaca2 (Pancreatic Cancer) | Pre-treatment of cells with 2.5 µM for 48h before subcutaneous implantation. | Effectively delayed tumor formation and inhibited tumor growth compared to this compound.[2] | Not specified in the study. |
| Compound 17 (4-benzothienyl amino quinazoline derivative) | Nude Mice | Miapaca2 (Pancreatic Cancer) | Pre-treatment of cells with 2.5 µM for 48h before subcutaneous implantation. | Showed even better activity than compound 15 in delaying tumor formation and inhibiting growth.[2] | Not specified in the study. |
| This compound Nanoparticles (GEF-NPs) | Nude BALB/c Mice | A549 (NSCLC) | Equivalent to 20 mg/kg free this compound, i.v., every three days (4 treatments) | Significantly enhanced tumor growth inhibition and prolonged survival time compared to free this compound.[3][4] | Reduced side effects compared to free this compound. Minimized weight loss and lower levels of toxicity markers.[3] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
EGFR Signaling Pathway
This compound and its analogs primarily target the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation. Inhibition of EGFR blocks downstream signaling cascades crucial for tumor progression.
Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.
In Vivo Xenograft Study Workflow
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound analogs using a xenograft mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel this compound analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor effect of this compound nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antitumor effect of this compound nanoparticles on human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Gefitinib's Impact: A Comparative Guide to Apoptosis and Autophagy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gefitinib-Induced Apoptosis and Autophagy with Supporting Experimental Data.
This compound, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC).[1][2] Its primary mechanism involves interrupting EGFR activation, which subsequently inhibits cell proliferation and triggers programmed cell death.[1][3] However, the cellular response to this compound is complex, often culminating in one of two distinct, yet interconnected, pathways: apoptosis (Type I programmed cell death) or autophagy (Type II programmed cell death).[1][3] Understanding which pathway is dominant in response to this compound treatment is critical for predicting therapeutic efficacy and developing strategies to overcome drug resistance.
This guide provides a comparative analysis of this compound-induced apoptosis and autophagy, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in designing and interpreting their experiments.
Comparative Analysis: Key Experimental Readouts
Distinguishing between apoptosis and autophagy requires a multi-faceted approach, relying on specific molecular markers and cellular phenotypes. Below is a summary of quantitative data from studies on NSCLC cell lines, primarily A549, which is sensitive to this compound, and its this compound-Resistant (GR) counterpart.
Quantitative Data Summary
| Process | Assay | Cell Line | Treatment | Key Result | Citation |
| Apoptosis | Annexin V/PI Flow Cytometry | A549 | 500 nmol/l this compound | 60.2% Apoptotic Rate | [4] |
| Annexin V/PI Flow Cytometry | A549-GR | 500 nmol/l this compound | <10% Apoptotic Rate | [4] | |
| Annexin V/PI Flow Cytometry | A549 (p53 wild-type) | 20 µmol/L this compound | ~15% to 60% apoptosis (time-dependent) | [5] | |
| Annexin V/PI Flow Cytometry | NCI-H1299 (p53-null) | 20 µmol/L this compound | ~3% to 20% apoptosis (time-dependent) | [5] | |
| Cell Viability (MTT) | A549 | This compound (dose-dependent) | IC50: 5 µmol/L | [5] | |
| Cell Viability (MTT) | NCI-H1299 | This compound (dose-dependent) | IC50: 40 µmol/L | [5] | |
| Autophagy | Acridine Orange Staining | A549 | This compound (dose-dependent) | Dose-dependent increase in autophagic vacuoles | [3][6] |
| Western Blot (LC3B) | A549 | This compound (dose-dependent) | Dose-dependent increase in LC3B expression | [3][6] | |
| Western Blot (LC3-II) | A549 | 10, 20, 30 µM this compound | Concentration-dependent increase in LC3-II | [7] | |
| Western Blot (p62) | A549 | 10, 20, 30 µM this compound | Concentration-dependent decrease in p62 | [7] | |
| Fluorescence Microscopy | PC9 and PC9/GR | 0.1, 1, 10 µM this compound | Increased LC3 puncta in both cell lines | [8] |
Signaling Pathways and Crosstalk
This compound's induction of apoptosis and autophagy is primarily mediated through its inhibition of the EGFR signaling cascade. A key downstream effector is the PI3K/AKT/mTOR pathway, which acts as a central regulator for both processes.[1][2][3]
-
Inhibition of PI3K/AKT/mTOR: Under normal conditions, this pathway suppresses autophagy. This compound treatment leads to the downregulation of PI3K, AKT, and mTOR, thereby lifting this suppression and promoting the initiation of autophagy.[1][3] This same pathway inhibition also contributes to apoptosis.
-
The Dual Role of Autophagy: The relationship between the two processes is intricate. Autophagy can act as a pro-survival mechanism, where cancer cells use it to recycle components and withstand the stress of EGFR inhibition. In this context, inhibiting autophagy can enhance this compound-induced apoptosis.[9] Conversely, in other scenarios, sustained and excessive autophagy can lead to autophagic cell death, a distinct process from apoptosis, or it can precede and trigger apoptosis.[10][11]
-
Molecular Crosstalk: There are direct molecular links between the core machinery of apoptosis and autophagy. For instance, the anti-apoptotic protein Bcl-2 can inhibit autophagy by binding to the essential autophagy protein Beclin-1.[12] Additionally, caspases, the executioners of apoptosis, can cleave key autophagy proteins, thereby inhibiting the autophagic process.[13]
Caption: this compound inhibits EGFR, leading to downregulation of the PI3K/AKT/mTOR pathway, which promotes both autophagy and apoptosis.
Experimental Workflows
To empirically determine the cellular response to this compound, a logical experimental progression is necessary. The following workflow outlines a typical approach.
Caption: A decision-tree workflow for characterizing the cellular response to this compound treatment.
Detailed Experimental Protocols
Accurate and reproducible data are paramount. The following are detailed protocols for the key assays used to differentiate between this compound-induced apoptosis and autophagy.
Protocol 1: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This method quantifies the percentage of cells in early apoptosis, late apoptosis, and necrosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentration of this compound for 24-48 hours. Include an untreated control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 500 x g for 5-7 minutes at 4°C. Discard the supernatant and wash the cells twice with ice-cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining:
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[15][16] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[15]
Protocol 2: Autophagy Assessment by Western Blot for LC3 and p62/SQSTM1
This method detects the conversion of LC3-I to LC3-II and the degradation of p62, hallmarks of autophagic flux.
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[18]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel (e.g., 12-15% for LC3) and perform electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.[19]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate an increase in autophagic flux.[7][19]
Protocol 3: Visualization of Autophagosomes by LC3 Puncta Fluorescence Microscopy
This technique allows for the direct visualization and quantification of autophagosome formation within cells.
Materials:
-
Cells stably or transiently expressing GFP-LC3 or RFP-LC3
-
Glass coverslips
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells expressing a fluorescently-tagged LC3 construct on glass coverslips.
-
Treatment: Treat cells with this compound as required. Include positive (e.g., starvation) and negative controls.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (for immunofluorescence): If staining for endogenous LC3, permeabilize the cells with a suitable buffer after fixation.
-
Staining (for immunofluorescence): Block and incubate with an anti-LC3 primary antibody followed by a fluorescently-conjugated secondary antibody.
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Autophagosomes will appear as distinct fluorescent puncta within the cytoplasm.[20][21][22]
-
Quantification: Quantify the number of LC3 puncta per cell. A significant increase in puncta in treated cells compared to controls indicates autophagy induction.[21][23]
Conclusion
The cellular response to this compound is a dynamic interplay between apoptosis and autophagy. While both can be induced by the drug's inhibition of the PI3K/AKT/mTOR pathway, their ultimate contribution to cell fate—be it survival or death—is context-dependent.[3] For researchers, a comprehensive evaluation using multiple, complementary assays is essential. By combining quantitative measures of apoptosis (Annexin V, caspase activity) with robust indicators of autophagic flux (LC3-II conversion, p62 degradation, LC3 puncta formation), a clearer picture of the underlying mechanism of action can be achieved. This detailed understanding is crucial for optimizing therapeutic strategies and overcoming the challenge of this compound resistance in cancer treatment.
References
- 1. This compound induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting YAP‐p62 signaling axis suppresses the EGFR‐TKI‐resistant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of autophagy inducibility in various tyrosine kinase inhibitors and their enhanced cytotoxicity via inhibition of autophagy in cancer cells in combined treatment with azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Crosstalk between apoptosis and autophagy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2.3. Apoptotic Assay by Flow Cytometry [bio-protocol.org]
- 15. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Throughput Quantification of GFP-LC3+ Dots by Automated Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unraveling the Distinct Molecular Mechanisms of Gefitinib and Erlotinib: A Quantitative Proteomics Perspective
A Comparative Guide for Researchers and Drug Development Professionals
Gefitinib and Erlotinib, two first-generation tyrosine kinase inhibitors (TKIs), are pivotal in the targeted therapy of non-small cell lung cancer (NSCLC). While both drugs target the epidermal growth factor receptor (EGFR), their clinical efficacy can differ, particularly in patients with wild-type EGFR. This guide delves into the molecular distinctions between this compound and Erlotinib, leveraging quantitative proteomics to illuminate their differential protein interactions and downstream signaling effects. This information is crucial for understanding their varied clinical outcomes and for the rational design of future anticancer therapies.
Differentiated Protein Interactions Uncovered by Quantitative Proteomics
A key study utilizing a label-free quantitative chemical proteomics approach has shed light on the distinct protein binding profiles of this compound and Erlotinib in EGFR wild-type NSCLC cell lines.[1][2][3] This methodology allows for the identification of proteins that directly or indirectly interact with these inhibitors.
While both drugs effectively bind to EGFR, Erlotinib exhibits a unique interaction profile that distinguishes it from this compound.[1][2][3] A significant finding is Erlotinib's ability to displace a ternary protein complex composed of integrin-linked kinase (ILK), α-parvin, and PINCH (IPP complex).[1][2][3] In contrast, this compound does not demonstrate significant interaction with this complex.[1][2] This differential binding suggests that Erlotinib may exert its effects through mechanisms independent of EGFR inhibition.
Table 1: Summary of Quantitative Proteomics Data - Differential Protein Binding
| Protein/Complex | Binding to Erlotinib | Binding to this compound | Key Implication |
| EGFR | Yes | Yes | Primary target for both inhibitors. |
| IPP Complex (ILK, α-parvin, PINCH) | Yes | No | Erlotinib has a distinct off-target effect on this complex, potentially impacting cell adhesion, migration, and signaling.[1][2][3] |
| Other Differentially Bound Proteins | A total of 24 proteins were highlighted with different binding profiles between the two drugs. | A total of 24 proteins were highlighted with different binding profiles between the two drugs. | Suggests a broader range of differential cellular effects beyond the primary target.[1][2][3] |
Experimental Protocols: A Closer Look at the Methodology
The following sections detail the key experimental protocols used in the quantitative chemical proteomics study to differentiate the effects of this compound and Erlotinib.
Chemical Proteomics for Target Profiling
This method utilizes immobilized drug molecules to capture interacting proteins from cell lysates.
-
Cell Culture and Lysis: EGFR wild-type NSCLC cell lines (e.g., H292) are cultured under standard conditions. Cells are then harvested and lysed to extract the whole proteome.[1]
-
Affinity Chromatography: The cell lysates are incubated with an affinity matrix where a derivative of the drug (this compound or Erlotinib) is immobilized.
-
Competitive Elution: To identify specific binders, the affinity matrix with captured proteins is incubated with increasing concentrations of the free, unmodified drug (this compound or Erlotinib). This competition displaces proteins that specifically bind to the drug.
-
Protein Elution and Separation: The displaced proteins are eluted and separated by SDS-PAGE.
-
In-gel Digestion and Mass Spectrometry: The separated proteins are excised from the gel and subjected to in-gel digestion with trypsin. The resulting peptides are then analyzed by label-free liquid chromatography/mass spectrometry (LC/MS).[1]
-
Data Analysis: The mass spectrometry data is used to identify and quantify the proteins that were displaced by the free drug. Statistical analysis is performed to identify proteins that show a significant concentration-dependent decrease in binding, indicating a specific interaction.[1]
Signaling Pathways: The Downstream Consequences
The differential protein interactions of this compound and Erlotinib translate into distinct effects on cellular signaling pathways.
EGFR Signaling Pathway
Both this compound and Erlotinib are potent inhibitors of EGFR tyrosine kinase activity.[4] By competing with ATP for binding to the kinase domain of EGFR, they block the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[4][5] This inhibition ultimately leads to decreased cell proliferation, survival, and angiogenesis.
Erlotinib's Impact on the IPP Complex and Epithelial-to-Mesenchymal Transition (EMT)
The interaction of Erlotinib with the IPP complex is particularly noteworthy as this complex is a key regulator of the epithelial-to-mesenchymal transition (EMT).[1] EMT is a cellular process implicated in cancer progression, metastasis, and drug resistance. By inhibiting the IPP complex, Erlotinib may prevent EMT more effectively than this compound.[1][3] This could contribute to its efficacy in a broader range of NSCLC patients, including those with wild-type EGFR.[1][2]
The proposed mechanism involves Erlotinib binding to the ATP-binding site of ILK, a core component of the IPP complex.[1][2][3] This disruption of the IPP complex can lead to an increase in E-cadherin expression, a key marker of the epithelial phenotype, thereby counteracting the mesenchymal transition.[1][3]
Conclusion
Quantitative proteomics has provided invaluable insights into the differential mechanisms of action of this compound and Erlotinib. While both are effective EGFR inhibitors, Erlotinib's unique ability to interact with the IPP complex and subsequently modulate the EMT process offers a plausible explanation for its broader clinical efficacy. These findings underscore the importance of comprehensive proteomic profiling in drug development to uncover both on-target and off-target effects that can have significant clinical implications. For researchers and drug development professionals, this deeper understanding can guide the development of more effective and personalized cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quantitative chemical proteomics profiling differentiates erlotinib from this compound in EGFR wild-type non-small cell lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic Signatures of Epidermal Growth Factor Receptor and Survival Signal Pathways Correspond to this compound Sensitivity in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling Gefitinib
Gefitinib is an antineoplastic agent used in cancer therapy, and it requires careful handling due to its potential health risks.[1] For researchers, scientists, and drug development professionals, adhering to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. This guide provides detailed operational and disposal plans for this compound.
Hazard Summary
This compound is classified as a hazardous substance with several associated risks.[1][2][3] It is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing cancer and damaging fertility or the unborn child.[2][3][4][5]
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][3][4] |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation (Category 1/2) | Causes serious eye damage or irritation.[2][3][4][5] |
| Carcinogenicity (Category 2) | Suspected of causing cancer.[2][3][4][5] |
| Reproductive Toxicity (Category 2) | Suspected of damaging fertility or the unborn child.[2][3][4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[3][5] |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects.[3] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact with this compound.[5][6] The selection of PPE should be based on a risk assessment of the specific procedures being performed.[6]
| Task | Required Personal Protective Equipment |
| Handling Intact Oral Dosage Forms | Chemotherapy-rated gloves.[6] |
| Weighing and Preparing Solutions | Two pairs of chemotherapy-rated gloves, a disposable gown resistant to hazardous drugs, safety glasses with side shields or goggles, and a face shield if there is a splash risk.[1][6][7] All manipulations should be performed in a Class II biological safety cabinet or a fume hood.[1][8] |
| Administering this compound (in a research setting) | Two pairs of chemotherapy-rated gloves, a disposable gown, and eye and face protection.[6] |
| Cleaning Spills | Two pairs of chemotherapy-rated gloves, a disposable gown, eye and face protection, and a NIOSH-certified respirator if there is a risk of inhaling dust.[1] |
| Waste Disposal | Two pairs of chemotherapy-rated gloves, a disposable gown, and eye and face protection.[1] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound.
-
Ensure a safety shower and eyewash station are readily accessible.[5]
-
All handling of powdered this compound or concentrated solutions should occur within a certified Class II Biological Safety Cabinet (BSC) or a fume hood to avoid dust formation and aerosol generation.[1][8]
-
The work surface should be covered with a disposable, absorbent pad.
2. Donning Personal Protective Equipment (PPE):
-
Before handling this compound, put on all required PPE as specified in the table above.
-
This includes an inner pair of chemotherapy-rated gloves, a disposable gown with tight-fitting cuffs, an outer pair of chemotherapy-rated gloves that cover the gown's cuffs, and safety goggles.[1][6] A face shield should be worn if there is a risk of splashing.[6]
3. Weighing and Reconstitution:
-
When weighing the powdered form, use a dedicated and calibrated scale inside the BSC or fume hood.
-
Use techniques that minimize dust generation, such as taring the weigh paper with the powder before removal from the container.
-
When reconstituting the powder, slowly add the solvent to the sides of the vial to avoid aerosolization.
4. Post-Handling Procedures:
-
After handling is complete, wipe down all surfaces in the work area with an appropriate deactivating solution, followed by a cleaning agent.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the gown and the inner pair of gloves, disposing of them as hazardous waste.
-
Always wash your hands thoroughly with soap and water after removing PPE.[1][9]
Disposal Plan: Step-by-Step Waste Disposal Procedure
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[2]
1. Segregation of Waste:
-
All materials that have come into contact with this compound are considered hazardous waste.
-
This includes empty vials, used PPE (gloves, gowns, etc.), contaminated labware (pipette tips, tubes), and cleaning materials.
2. Waste Containment:
-
Place all solid hazardous waste into a designated, puncture-resistant, and clearly labeled "Hazardous Waste" container.[1]
-
Used sharps, such as needles and syringes, must be placed directly into an approved sharps container without being recapped or clipped.[1]
-
Liquid waste containing this compound should be collected in a sealed, leak-proof container that is clearly labeled.
3. Labeling and Storage:
-
Ensure all waste containers are properly labeled with the contents ("this compound Waste") and the appropriate hazard symbols.
-
Store the waste containers in a secure, designated area away from general lab traffic until they can be collected for disposal.
4. Final Disposal:
-
Disposal of this compound waste must be carried out in accordance with all local, state, and federal regulations.[2]
-
Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste. Do not dispose of this compound waste in the regular trash or down the drain.[2]
Workflow for Handling and Disposal of Gefitinibdot
// Node styles node [color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"];
// Start and End nodes start [label="Start: Receive this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End: Final Disposal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main process nodes prep [label="1. Preparation\n- Designate Area\n- Verify Engineering Controls\n(BSC/Fume Hood)"]; don_ppe [label="2. Don PPE\n- Double Gloves\n- Gown\n- Eye Protection"]; handling [label="3. Handling\n- Weighing\n- Reconstitution\n- Experimentation"]; post_handling [label="4. Post-Handling\n- Decontaminate Surfaces\n- Doff PPE"]; segregate_waste [label="5. Segregate Waste\n- Sharps\n- Solids\n- Liquids"]; contain_waste [label="6. Contain Waste\n- Labeled, Sealed Containers"]; store_waste [label="7. Store Waste\n- Secure, Designated Area"]; dispose [label="8. Arrange Disposal\n- Licensed Waste Carrier"];
// Edges to show flow start -> prep; prep -> don_ppe; don_ppe -> handling; handling -> post_handling; post_handling -> segregate_waste; segregate_waste -> contain_waste; contain_waste -> store_waste; store_waste -> dispose; dispose -> end_node;
// Edge to show waste generation handling -> segregate_waste [style=dashed, color="#4285F4", label="Waste Generation"]; }
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pogo.ca [pogo.ca]
- 7. education.eviq.org.au [education.eviq.org.au]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
